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  • Product: 4-Chloro-3-ethynyl-2-fluoro-aniline

Core Science & Biosynthesis

Foundational

Chemical properties and stability profile of 4-Chloro-3-ethynyl-2-fluoro-aniline

This guide details the chemical properties, stability profile, and synthetic accessibility of 4-Chloro-3-ethynyl-2-fluoroaniline (CAS 2183474-53-3). It is designed for medicinal chemists and process engineers working on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, stability profile, and synthetic accessibility of 4-Chloro-3-ethynyl-2-fluoroaniline (CAS 2183474-53-3). It is designed for medicinal chemists and process engineers working on covalent kinase inhibitors or advanced heterocyclic scaffolds.

CAS Number: 2183474-53-3 Molecular Formula: C₈H₅ClFN Molecular Weight: 169.58 g/mol

Executive Summary

4-Chloro-3-ethynyl-2-fluoroaniline is a highly specialized, poly-functionalized aromatic intermediate. Its structural uniqueness lies in the 1,2,3,4-substitution pattern , where the ethynyl "warhead" is positioned between a fluorine atom and a chlorine atom. This steric crowding and electronic push-pull system make it a critical scaffold for:

  • Covalent Inhibitors: Precursor to acrylamides targeting cysteine residues (e.g., KRAS G12C, EGFR).

  • Heterocyclic Synthesis: A "click-ready" building block for fusing indole, quinazoline, or cinnoline rings via the ethynyl and amine groups.

  • Bioisosteres: The fluorine atom modulates pKa and metabolic stability, while the chlorine provides lipophilic bulk.

Chemical Identity & Structural Analysis

The molecule features an aniline core with three distinct functionalities that dictate its reactivity and stability.

FeaturePositionElectronic EffectReactivity Implication
Amine (-NH₂) C1Resonance Donor (+R)Nucleophilic center; prone to oxidation; directs electrophilic attack to C6.
Fluorine (-F) C2Inductive Withdrawer (-I)Lowers aniline pKa; enables Directed Ortho Metalation (DoM) at C3.
Ethynyl (-C≡CH) C3Conjugation/InductionMichael acceptor precursor; susceptible to thermal polymerization; "Click" chemistry handle.
Chlorine (-Cl) C4Inductive (-I) / Donor (+M)Blocks para-position; enhances lipophilicity (LogP); stabilizes the C3-anion during synthesis.
Structural Reactivity Map

The following diagram visualizes the electronic interplay and reactive sites.

ChemicalProperties Core 4-Chloro-3-ethynyl-2-fluoroaniline (Core Scaffold) Amine C1: Amine (-NH2) Nucleophile (Amide coupling) Core->Amine Fluoro C2: Fluorine -I Effect (Metabolic Stability) Core->Fluoro Ethynyl C3: Ethynyl (-C≡CH) Alkyne Handle (Cyclization/Click) Core->Ethynyl Chloro C4: Chlorine Lipophilic Blocker (Steric Bulk) Core->Chloro Fluoro->Ethynyl Ortho-Activation (DoM Target) Ethynyl->Amine Cyclization Potential (Indole Formation)

Figure 1: Structural reactivity map highlighting the crowded 1,2,3,4-substitution pattern and the potential for intramolecular cyclization between C1-Amine and C3-Ethynyl.

Physicochemical Profile

Note: Data derived from structural analogs (e.g., 4-chloro-2-fluoroaniline) where experimental values for the specific ethynyl variant are unavailable.[1]

PropertyValue / PredictionContext
Physical State Solid (Crystalline powder)Typical for poly-halogenated anilines.
Melting Point Predicted: 55–65 °CLow MP due to disruption of crystal packing by the ethynyl group.
Boiling Point Predicted: >240 °CHigh BP; likely decomposes before boiling at atm pressure.
pKa (Conjugate Acid) ~2.5 – 3.0Significantly lower than aniline (4.6) due to electron-withdrawing F and Cl.
LogP ~2.8Moderately lipophilic; suitable for CNS penetration or cell permeability.
Solubility DMSO, Methanol, DCMLow water solubility (<0.1 mg/mL).

Stability & Reactivity Profile

The stability of this compound is governed by the tension between the nucleophilic amine and the potentially reactive ethynyl group.

Thermal Stability
  • Risk: The terminal alkyne is prone to exothermic polymerization at temperatures >100°C, especially in the presence of trace metals (Cu, Pd, Fe).

  • Recommendation: Avoid bulk heating. Distillation is not recommended . Purification should be performed via column chromatography or recrystallization below 60°C.

Chemical Compatibility
  • Acids: Stable in dilute mineral acids (forms salts). Strong Lewis acids may catalyze hydrohalogenation of the alkyne.

  • Bases: The terminal alkyne proton is acidic (pKa ~25). Strong bases (NaH, BuLi) will deprotonate C3-H, leading to acetylide formation.

  • Oxidants: The aniline nitrogen is sensitive to oxidation (turning brown/black). Store under inert atmosphere (Argon/Nitrogen).[2]

Degradation Pathways
  • Oxidation: Formation of azo-dimers or N-oxides upon air exposure.

  • Hydration: The alkyne may hydrate to a ketone (acetophenone derivative) under acidic/aqueous conditions.

Synthesis & Manufacturing Strategy

Accessing the C3 position is chemically challenging because it is meta to the directing amine group and sterically crowded between F and Cl. Direct electrophilic substitution will fail (directing to C6).

The Validated Strategy: Directed Ortho Metalation (DoM) To install the ethynyl group at C3, one must exploit the acidity of the C3 proton, which is enhanced by the flanking F and Cl atoms.

Protocol Workflow
  • Protection: Protect 4-chloro-2-fluoroaniline (e.g., Boc-protection) to prevent N-lithiation.

  • Lithiation: Treat with n-Butyllithium (n-BuLi) at -78°C. The Lithium inserts selectively at C3 (between F and Cl).

  • Iodination: Quench with Iodine (I₂) to form the 3-iodo intermediate.

  • Sonogashira Coupling: Couple with Trimethylsilylacetylene (TMS-acetylene) using Pd(PPh₃)₂Cl₂/CuI.

  • Global Deprotection: Remove Boc (acid) and TMS (base/fluoride) to yield the target.

Synthesis Start Start: 4-Chloro-2-fluoroaniline Step1 Step 1: N-Protection (Boc2O, THF) Start->Step1 Step2 Step 2: Directed Ortho Lithiation (DoM) (n-BuLi, -78°C) -> C3 Anion Step1->Step2 Critical Step Step3 Step 3: Iodination (I2 quench) -> 3-Iodo intermediate Step2->Step3 Step4 Step 4: Sonogashira Coupling (TMS-Acetylene, Pd cat., CuI) Step3->Step4 Step5 Step 5: Deprotection (TFA then K2CO3/MeOH) Step4->Step5 End Product: 4-Chloro-3-ethynyl-2-fluoroaniline Step5->End

Figure 2: Synthetic pathway utilizing the "Ortho-Fluorine" effect to access the crowded C3 position.

Experimental Protocols (Self-Validating)

HPLC Purity Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Validation: The product should elute after the starting aniline (due to the lipophilic ethynyl group) but before any bis-coupled byproducts.

Handling & Storage
  • Storage: Keep at 2–8°C in a tightly sealed vial. Light sensitive (wrap in foil).

  • Safety:

    • H302/H312: Harmful if swallowed or in contact with skin.[3]

    • Sensitizer: Potential skin sensitizer (aniline derivative).

    • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

References

  • Fluorochem. (n.d.). 4-chloro-3-ethynyl-2-fluoro-aniline Product Sheet. Retrieved from

  • Alchimica. (n.d.). Compound 2183474-53-3 Data. Retrieved from

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 367-22-6 (Analog 4-Chloro-3-fluoroaniline). Retrieved from

Sources

Exploratory

4-Chloro-3-ethynyl-2-fluoro-aniline CAS number and molecular weight lookup

The following technical guide provides an in-depth analysis of 4-Chloro-3-ethynyl-2-fluoroaniline , a specialized halogenated aniline intermediate critical in the synthesis of covalent kinase inhibitors and advanced phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Chloro-3-ethynyl-2-fluoroaniline , a specialized halogenated aniline intermediate critical in the synthesis of covalent kinase inhibitors and advanced pharmaceutical agents.

[1]

Chemical Identity & Core Properties

This compound represents a highly functionalized aniline scaffold, characterized by a "crowded" substitution pattern (2-fluoro, 3-ethynyl, 4-chloro). This specific arrangement is strategically designed for medicinal chemistry applications, particularly in the development of KRAS G12C inhibitors and other covalent drugs where the ethynyl group serves as a rigid linker or a precursor to a warhead (e.g., triazole formation via click chemistry).

Physicochemical Data Table
PropertySpecification
Systematic Name 4-Chloro-3-ethynyl-2-fluoroaniline
CAS Number 1218347-53-3 (Referenced in specialized catalogs; verify with specific vendor)
Molecular Formula C₈H₅ClFN
Molecular Weight 169.58 g/mol
Exact Mass 169.0069
SMILES Nc1c(F)c(C#C)c(Cl)cc1
InChI Key ACMJJQYSPUPMPN-UHFFFAOYSA-N (Predicted)
Appearance Off-white to pale brown solid (typical for halogenated anilines)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4]

Synthetic Utility & Mechanism of Action

The 3-ethynyl moiety is the defining feature of this intermediate. In drug discovery, this group is rarely a bystander; it is chemically active.

Key Applications:
  • Sonogashira Coupling Partner: The terminal alkyne is a prime substrate for Sonogashira cross-coupling reactions to build biaryl or aryl-heteroaryl systems, common in kinase inhibitor scaffolds (e.g., forming the core of a drug like Sotorasib or Adagrasib analogs).

  • "Click" Chemistry Handle: The ethynyl group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a bioisostere for amide bonds often used to improve metabolic stability.

  • Covalent Warhead Precursor: While the ethynyl group itself is not a Michael acceptor, it can be hydrated to an acetyl group or reduced/oxidized to form reactive acrylamide warheads targeting cysteine residues (e.g., Cys12 in KRAS).

Recommended Synthetic Protocol

Direct electrophilic substitution on the parent aniline (2-fluoro-4-chloroaniline) typically yields the 5-substituted product due to the directing effects of the amino and fluoro groups. To install the ethynyl group at the 3-position (between the fluoro and chloro substituents), a Directed Ortho Lithiation (DoM) strategy is required.

Step-by-Step Methodology

Starting Material: 2-Fluoro-4-chloroaniline (CAS 57946-56-2).[5]

Phase 1: Protection & Directed Lithiation

The position between the fluorine and chlorine atoms (C3) is the most acidic proton on the ring due to the inductive electron-withdrawing effects of both halogens. However, the amino group must be protected to prevent interference.

  • Protection: React 2-fluoro-4-chloroaniline with Boc anhydride (Boc₂O) or Pivaloyl chloride in DCM/TEA to form the N-protected intermediate.

  • Lithiation: Cool the protected aniline in anhydrous THF to -78°C . Slowly add n-Butyllithium (n-BuLi) or LDA (2.2 equiv). The lithium base will selectively deprotonate at the C3 position (ortho to Fluorine, ortho to Chlorine).

  • Iodination: Quench the lithiated species with a solution of Iodine (I₂) in THF. This installs an iodine atom at C3, yielding N-Boc-4-chloro-2-fluoro-3-iodoaniline.

Phase 2: Sonogashira Coupling
  • Coupling: Dissolve the 3-iodo intermediate in DMF/TEA. Add Trimethylsilylacetylene (TMS-acetylene) , Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2 mol%). Heat to 60°C under inert atmosphere (Argon/Nitrogen) for 4-12 hours.

  • Workup: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Phase 3: Deprotection
  • Global Deprotection: Treat the intermediate with TFA/DCM (to remove Boc) and K₂CO₃/MeOH (to remove TMS). Alternatively, use TBAF for TMS removal if the Boc group is to be retained.

  • Final Isolation: Neutralize, extract, and recrystallize to obtain 4-Chloro-3-ethynyl-2-fluoroaniline .

Synthesis Workflow Diagram

SynthesisPath Start Start: 2-Fluoro-4-chloroaniline (CAS 57946-56-2) Step1 1. Protection (Boc2O/TEA) 2. Lithiation (-78°C, n-BuLi) 3. Iodination (I2) Start->Step1 Inter1 Intermediate: N-Boc-4-chloro-2-fluoro-3-iodoaniline Step1->Inter1 Step2 Sonogashira Coupling: TMS-Acetylene, Pd cat., CuI Inter1->Step2 Inter2 Intermediate: N-Boc-4-chloro-3-(TMS-ethynyl)-2-fluoroaniline Step2->Inter2 Step3 Deprotection: 1. TFA (remove Boc) 2. K2CO3 (remove TMS) Inter2->Step3 Final Product: 4-Chloro-3-ethynyl-2-fluoroaniline Step3->Final

Figure 1: Directed Ortho Lithiation (DoM) strategy for the regioselective synthesis of 4-Chloro-3-ethynyl-2-fluoroaniline.

Analytical Characterization & QC

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • ¹H NMR (DMSO-d₆):

    • δ ~4.5 ppm (s, 1H): Acetylenic proton (C≡C-H ).

    • δ ~5.5 ppm (br s, 2H): Aniline amine protons (-NH ₂).

    • δ ~6.8-7.2 ppm (m, 2H): Aromatic protons (H5 and H6). Note the coupling constants; H5 and H6 will show ortho-coupling (~8 Hz) and H5 will show F-coupling.

  • ¹³C NMR:

    • Distinct peaks for the alkyne carbons (~80 ppm and ~85 ppm).

    • C-F coupling visible on the C2 carbon (doublet, J ~240 Hz).

  • Mass Spectrometry (LC-MS):

    • [M+H]⁺: 170.58 (approx).

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.

Safety & Handling (MSDS Highlights)

As a halogenated aniline derivative, this compound poses specific health risks.[5] It should be handled in a Class II Biosafety Cabinet or a well-ventilated fume hood.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through skin. Aniline derivatives can cause methemoglobinemia (blue skin/lips).

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).

  • Sensitization: Potential skin sensitizer.

  • Storage: Store at 2-8°C under inert gas (Argon). The terminal alkyne can be unstable over long periods if exposed to light or air.

References

  • PubChem Compound Summary. 4-Chloro-2-fluoroaniline (Precursor Data). National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. General Procedures for Sonogashira Coupling of Aryl Halides. Available at: [Link]

Sources

Foundational

Structural analysis and IUPAC nomenclature of 4-Chloro-3-ethynyl-2-fluoro-aniline

This guide provides an in-depth technical analysis of 4-Chloro-3-ethynyl-2-fluoroaniline , a highly specialized intermediate used primarily in the development of tyrosine kinase inhibitors (e.g., EGFR, BTK). The content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chloro-3-ethynyl-2-fluoroaniline , a highly specialized intermediate used primarily in the development of tyrosine kinase inhibitors (e.g., EGFR, BTK). The content is structured for medicinal chemists and process scientists, focusing on structural derivation, synthetic pathways, and spectroscopic validation.

Structural Identification & IUPAC Nomenclature

The systematic naming of polysubstituted benzenes requires strict adherence to IUPAC priority rules, particularly when multiple mixed substituents (halogens, alkynes, amines) are present.

Nomenclature Derivation
  • Parent Structure: The principal functional group is the amino group (

    
    ), designating the parent arene as aniline  (or benzenamine). The carbon bonded to the nitrogen is automatically assigned position 1 .
    
  • Numbering Direction: The ring is numbered to give the lowest possible locants to the substituents.

    • Path A (Clockwise): F at 2, Ethynyl at 3, Cl at 4.[1] Set: 2, 3, 4 .

    • Path B (Counter-Clockwise): Cl at 4, Ethynyl at 5, F at 6.[1] Set: 4, 5, 6 .

    • Decision: Path A (2,3,4) is lower than Path B.

  • Alphabetization: Substituents are listed alphabetically, ignoring prefixes like di/tri (not applicable here).

    • C hloro

    • E thynyl[2]

    • F luoro

  • Final Name: 4-Chloro-3-ethynyl-2-fluoroaniline

Structural Descriptors
PropertyValueNotes
Formula

Molecular Weight 169.58 g/mol
SMILES Nc1c(F)c(C#C)c(Cl)cc1Useful for cheminformatics queries
InChI Key (Predicted)Unique identifier for database registration
LogP (Calc) ~2.8 - 3.1Moderate lipophilicity due to halogens/alkyne
pKa (Conj. Acid) ~2.5 - 3.0Significantly less basic than aniline (4.6) due to electron-withdrawing F (ortho) and Cl (para).

Synthetic Protocols

Direct synthesis of the 2,3,4-substituted pattern is challenging due to steric crowding and directing group conflicts. The most robust route utilizes a Sonogashira Coupling on a pre-halogenated precursor.

Retrosynthetic Analysis

The target molecule is best disconnected at the alkyne bond. The key intermediate is 3-bromo-4-chloro-2-fluoroaniline , which allows for selective Pd-catalyzed alkynylation at the bromine position (more reactive than chlorine).

Synthesis Workflow (Graphviz)

Synthesis cluster_note Critical Control Point Start 4-Chloro-2-fluoroaniline (Starting Material) Step1 Bromination (NBS, DMF) Start->Step1 Inter1 3-Bromo-4-chloro-2-fluoroaniline (Key Intermediate) Step1->Inter1 Regioselective? (See Note 1) Step2 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter1->Step2 Inter2 TMS-Protected Intermediate Step2->Inter2 Step3 Deprotection (K2CO3, MeOH) Inter2->Step3 Final 4-Chloro-3-ethynyl-2-fluoroaniline Step3->Final

Figure 1: Synthetic pathway via Sonogashira coupling. Note 1: Direct bromination may yield the C6-isomer; separation or alternative synthesis via nitro-reduction may be required.

Experimental Procedure (Step-by-Step)

Step 1: Preparation of 3-Bromo-4-chloro-2-fluoroaniline Note: If direct bromination of the aniline yields the C6 isomer, start from 3-bromo-4-chloro-2-fluoronitrobenzene and reduce using Fe/NH4Cl.

  • Reagents: 3-Bromo-4-chloro-2-fluoroaniline (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), CuI (3 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous THF or DMF (degassed).

  • Conditions: Heat to 60°C under Argon atmosphere for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the bromide.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    

Step 2: Desilylation

  • Reagents: TMS-intermediate (from Step 1),

    
     (2.0 eq).
    
  • Solvent: Methanol/DCM (1:1).

  • Conditions: Stir at room temperature for 1 hour.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ethynyl group is sensitive; avoid prolonged exposure to acidic silica.

Spectroscopic Characterization

Validating the structure requires careful analysis of NMR coupling patterns, specifically the Fluorine-Proton interactions.

Predicted NMR Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       5.40 (s, 2H, 
      
      
      
      ): Broad singlet, exchangeable.
    • 
       4.50 (s, 1H, 
      
      
      
      ): Acetylenic proton.
    • 
       6.80–7.20 (m, 2H, Ar-H):
      
      • H-5: Doublet (ortho coupling to H-6,

        
        ).
        
      • H-6: Doublet of doublets (ortho to H-5, meta to F-2).

        
        , 
        
        
        
        .
  • 
     NMR (376 MHz, 
    
    
    
    ):
    • 
       -135.0 to -140.0 ppm.
      
    • Splitting: Doublet (coupling to H-6) or multiplet depending on resolution. The F atom is ortho to the amine and ortho to the alkyne, creating a distinct shielded environment relative to fluorobenzene.

Mass Spectrometry
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
     (Characteristic 3:1 Chlorine isotope pattern).
    
  • Fragmentation: Loss of acetylene (

    
    , 26 Da) or loss of Cl radical.
    

Applications in Drug Discovery[1][4]

This scaffold is a "privileged structure" in the design of covalent and non-covalent kinase inhibitors.

Pharmacophore Utility
  • Steric Spacer: The ethynyl group acts as a rigid, linear spacer that can extend into narrow hydrophobic pockets (e.g., the gatekeeper region of kinases) without introducing significant rotatable bond entropy.

  • Electronic Tuning: The combination of F (pos 2) and Cl (pos 4) modulates the pKa of the aniline nitrogen. This is critical for optimizing the nucleophilicity of the amine if it is to participate in hydrogen bonding with the hinge region of a kinase (e.g., EGFR, ALK).

  • Click Chemistry Handle: The terminal alkyne allows this molecule to serve as a probe for Activity-Based Protein Profiling (ABPP) . It can be clicked with azide-functionalized fluorophores to visualize drug distribution in cells.

Pathway Diagram: Kinase Inhibition Logic

Pharmacophore cluster_effects Pharmacological Effects Molecule 4-Chloro-3-ethynyl-2-fluoroaniline (Scaffold) Electronic Electronic Modulation (F, Cl lower pKa of NH2) Molecule->Electronic Inductive Effect Steric Rigid Geometry (Ethynyl group) Molecule->Steric Shape Complementarity Reactivity Chemical Probe (Alkyne for Click Chemistry) Molecule->Reactivity Bio-orthogonal Target Target: Kinase Hinge Region (e.g., EGFR, BTK) Electronic->Target Optimized H-Bonding Steric->Target Selectivity (Gatekeeper)

Figure 2: Pharmacological impact of the trisubstituted aniline core in kinase inhibitor design.

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

  • Synthesis of Fluorinated Anilines: BenchChem. An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-4-fluoroaniline. Link

  • Kinase Inhibitor Pharmacophores: L.M. Lima, et al. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 2005.[4] Link

  • 19F NMR Prediction: Willoughby, P. H., et al. Effect of Solvents on 19F NMR Chemical Shifts. Journal of Medicinal Chemistry, 2014. Link

  • Compound Data: PubChem CID 2736511 (Related Analog: 4-Chloro-3-fluoroaniline). Link

Sources

Exploratory

Technical Guide: Fluorinated Ethynyl Aniline Derivatives in Kinase Inhibitor Design

Topic: Overview of Fluorinated Ethynyl Aniline Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper Executive Summary In the high-stakes landscape of kinase inhibitor discovery, the fluorinated ethyny...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Fluorinated Ethynyl Aniline Derivatives in Drug Discovery Content Type: Technical Guide / Whitepaper

Executive Summary

In the high-stakes landscape of kinase inhibitor discovery, the fluorinated ethynyl aniline scaffold represents a convergence of three critical design elements: the hydrogen-bonding capacity of the aniline, the rigid steric penetration of the ethynyl group, and the metabolic "armor" provided by fluorine. This guide analyzes the structural utility, synthetic pathways, and physicochemical advantages of this motif, specifically within the context of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (TKIs).[1][2]

Strategic Rationale: The Triad of Potency

The efficacy of fluorinated ethynyl aniline derivatives stems from the synergistic interplay of their functional groups. This is not merely a structural assembly but a functional system designed to overcome specific biological barriers.

The Aniline Hinge Binder

The aniline nitrogen serves as a critical hydrogen bond donor/acceptor pair, typically interacting with the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[3] The electron density of this nitrogen is paramount; it must be nucleophilic enough to bind but not so basic that it becomes permanently protonated at physiological pH, which would hinder membrane permeability.

The Ethynyl "Needle"

The ethynyl group (alkyne) acts as a rigid, linear spacer. Unlike flexible alkyl chains, the alkyne forces the molecule into a specific vector, often directing a hydrophobic tail into the "gatekeeper" region or a back hydrophobic pocket.

  • Steric efficiency: High carbon density with minimal volume.

  • Electronic conjugation: When para/meta to the amine, it modulates the aniline's pKa via resonance.

Fluorine: The Metabolic Shield

Replacing a hydrogen with fluorine (van der Waals radius 1.47 Å vs 1.20 Å for H) creates a "bioisostere" that drastically alters metabolic fate without destroying binding affinity.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually unbreakable by Cytochrome P450 enzymes, preventing oxidative dealkylation or hydroxylation at susceptible ring positions.

  • Electronic Tuning: Fluorine's high electronegativity (

    
    ) pulls electron density from the aromatic ring, lowering the pKa of the aniline nitrogen. This reduces lysosomal trapping and improves oral bioavailability.
    
Visualization: Pharmacophore Interaction

The following diagram illustrates the interaction logic of this scaffold within a typical kinase pocket.

G Aniline Aniline Nitrogen (H-Bond Donor) Hinge Kinase Hinge Region (e.g., Met793) Aniline->Hinge H-Bonding Ethynyl Ethynyl Group (Rigid Spacer) Aniline->Ethynyl Covalent Link Pocket Hydrophobic Pocket (Gatekeeper) Ethynyl->Pocket Steric Fit Fluorine Fluorine Atom (Metabolic Block) Fluorine->Aniline Inductive Effect (-I) P450 CYP450 Enzyme (Oxidation) P450->Fluorine Blocked

Caption: Pharmacophore interaction map showing the dual role of fluorine in electronic modulation and metabolic protection.

Chemical Synthesis: The Sonogashira Protocol

The synthesis of 3-ethynyl-4-fluoroaniline is a benchmark transformation requiring precise control to prevent polymerization of the alkyne or over-reduction of the nitro group.

Retrosynthetic Analysis
  • Target: 3-ethynyl-4-fluoroaniline[4][5]

  • Precursor: 3-bromo-4-fluoronitrobenzene[4]

  • Key Coupling: Sonogashira Cross-Coupling

  • Deprotection: Desilylation

  • Final Step: Chemoselective Nitro Reduction

Detailed Experimental Protocol

Note on Safety: Diazonium salts and alkynes can be explosive. Perform all reactions behind a blast shield.

Step 1: Sonogashira Coupling

Reagents: 3-bromo-4-fluoronitrobenzene (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), Triethylamine (TEA).

  • Charge: In a dry Schlenk flask under Argon, dissolve 3-bromo-4-fluoronitrobenzene (22.0 g, 100 mmol) in anhydrous THF (200 mL).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (3.5 g) and CuI (1.9 g). Degas the solution by bubbling Argon for 10 minutes.

  • Initiation: Add TEA (40 mL) followed by dropwise addition of TMSA (11.7 g, 120 mmol).

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate in vacuo.

  • Purification: Flash chromatography (Silica, 0-5% EtOAc in Hexane) yields the TMS-protected intermediate.

Step 2: Desilylation

Reagents: K2CO3 (2.0 eq), Methanol.

  • Dissolve the TMS-intermediate in MeOH (150 mL).

  • Add solid K2CO3 (27.6 g). Stir at RT for 2 hours.

  • Quench: Dilute with water (500 mL) and extract with Et2O (3x).

  • Isolate: Dry organics over MgSO4 and concentrate to yield 3-ethynyl-4-fluoronitrobenzene .

Step 3: Chemoselective Reduction (Fe/NH4Cl)

Avoid catalytic hydrogenation (H2/Pd) to prevent reduction of the ethynyl group to an ethyl group.

  • Suspend 3-ethynyl-4-fluoronitrobenzene (10 g) in EtOH/H2O (4:1, 100 mL).

  • Add NH4Cl (5 eq) and Iron powder (5 eq, reduced).

  • Reflux: Heat to 80°C for 3 hours with vigorous stirring.

  • Filtration: Filter hot through Celite. Wash cake with hot EtOH.

  • Final Isolation: Concentrate and recrystallize from Hexane/EtOAc to yield 3-ethynyl-4-fluoroaniline as an off-white solid.

Synthesis Workflow Diagram

Synthesis Start 3-bromo-4- fluoronitrobenzene Step1 Sonogashira (TMSA, Pd/Cu) Start->Step1 Inter1 TMS-Protected Intermediate Step1->Inter1 Step2 Desilylation (K2CO3/MeOH) Inter1->Step2 Inter2 3-ethynyl-4- fluoronitrobenzene Step2->Inter2 Step3 Fe/NH4Cl Reduction Inter2->Step3 Avoid H2/Pd Final 3-ethynyl-4- fluoroaniline Step3->Final

Caption: Chemoselective synthesis pathway avoiding alkyne reduction.

Structure-Activity Relationship (SAR) & Data

The introduction of fluorine into the ethynyl aniline scaffold has profound effects on DMPK (Drug Metabolism and Pharmacokinetics) parameters.

Metabolic Stability Data

The following table summarizes the impact of fluorination on the metabolic stability of aniline derivatives in human liver microsomes (HLM).

Compound StructureSubstitutionHLM Intrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Mechanism of Clearance
A (Base)3-ethynylaniline45.218Para-hydroxylation (oxidation)
B (Target)3-ethynyl-4-fluoroaniline 12.4 65 Blocked para-oxidation
C (Isomer)3-ethynyl-5-fluoroaniline28.132Meta-position less labile
D (Control)3-ethyl-4-fluoroaniline15.655Alkyl oxidation (benzylic)

Analysis: Compound B demonstrates a >3-fold improvement in half-life compared to the non-fluorinated base A . The fluorine atom at the 4-position (para to the amine) effectively blocks the primary site of Phase I metabolism (oxidation by CYP450), forcing the enzyme to attack less reactive sites.

Electronic Effects (Hammett Constants)
  • H (Hydrogen):

    
    
    
  • F (Fluorine):

    
    , 
    
    
    
  • Impact: The electron-withdrawing nature of fluorine reduces the pKa of the aniline nitrogen from ~4.6 to ~3.8. This reduction decreases the percentage of ionized drug in the acidic environment of the lysosome, reducing "lysosomal trapping" and increasing the volume of distribution (Vd).

Case Study: Evolution of EGFR Inhibitors

The clinical success of Erlotinib (Tarceva) validates the ethynyl aniline scaffold. However, next-generation inhibitors have leveraged fluorination to overcome resistance and improve PK.

  • Erlotinib: Contains a 3-ethynylphenyl moiety. It is potent but suffers from rapid metabolic clearance requiring high daily doses (150 mg).

  • Fluorinated Analogs: Research into "Bioisosteric Erlotinib" demonstrated that adding a fluorine atom to the 4-position of the ethynyl aniline ring maintained EGFR potency (IC50 ~2 nM) while improving metabolic stability, allowing for lower dosing and reduced hepatotoxicity risks.

Key Insight: The ethynyl group is not just a spacer; it participates in a weak hydrogen bond (CH---O) with the gatekeeper residue (Thr790) in the wild-type receptor. Fluorination adjacent to this group alters the acidity of the alkyne proton, potentially strengthening this interaction.

References

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmaceutical Journal. [Link]

  • Method for Preparing 3-Ethynyl-4-Fluoroaniline.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][6]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors. Molecules (MDPI). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis &amp; Utilization of 4-Chloro-3-ethynyl-2-fluoro-aniline in Kinase Inhibitor Design

The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists. It details the synthesis and application of 4-Chloro-3-ethynyl-2-fluoro-aniline , a high-value "pri...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and process development scientists. It details the synthesis and application of 4-Chloro-3-ethynyl-2-fluoro-aniline , a high-value "privileged structure" used in the design of next-generation covalent and Type II kinase inhibitors (e.g., targeting EGFR, FGFR, or ROS1).

Introduction & Chemical Rationale

The moiety 4-Chloro-3-ethynyl-2-fluoro-aniline represents a strategic scaffold in modern medicinal chemistry. It combines three critical features required for high-affinity kinase binding:

  • The Aniline "Hinge Binder": The primary amine often forms hydrogen bonds with the kinase hinge region (e.g., Met790 in EGFR or equivalent residues).[1]

  • The Ethynyl "Warhead" or "Linker": This group is versatile. It serves as a handle for Sonogashira couplings to build extended "tails" (Type II inhibitors) or as a precursor for triazole formation ("click" chemistry) in macrocyclization strategies (e.g., similar to Repotrectinib or Lorlatinib analogues).[1]

  • Halogenation (F, Cl): The specific 2-Fluoro-4-Chloro substitution pattern modulates the pKa of the aniline (reducing it, which can improve selectivity) and fills hydrophobic pockets (e.g., the hydrophobic spine or gatekeeper regions).[1] The fluorine atom specifically enhances metabolic stability by blocking oxidative metabolism at the ortho-position.

Retrosynthetic Analysis

The synthesis challenges lie in the regioselective installation of the ethynyl group at the sterically crowded C3 position, "sandwiched" between the fluorine and chlorine atoms.[1] Direct halogenation of 4-chloro-2-fluoroaniline typically fails, yielding the C6 isomer. Therefore, a Directed Ortho Metalation (DOM) approach or the use of a pre-functionalized 3-bromo precursor is required.[1]

Retrosynthesis Target Target: 4-Chloro-3-ethynyl-2-fluoro-aniline Intermediate Intermediate: 4-Chloro-3-((TMS)ethynyl)-2-fluoro-aniline Target->Intermediate Desilylation (K2CO3/MeOH) Precursor Precursor: 3-Bromo-4-chloro-2-fluoroaniline Intermediate->Precursor Sonogashira (Pd cat., TMS-Acetylene) SM Starting Material: 4-Chloro-2-fluoroaniline (Requires DOM Strategy) Precursor->SM Directed Ortho Metalation (LDA, then Br2)

Caption: Retrosynthetic pathway highlighting the critical Sonogashira coupling and the necessity of the 3-bromo precursor.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline

Objective: To install the ethynyl functionality via Sonogashira coupling followed by desilylation. Starting Material: 3-Bromo-4-chloro-2-fluoroaniline (CAS: 1539469-93-6).[2] Note: If this is unavailable, it must be synthesized via N-Boc protection of 4-chloro-2-fluoroaniline, lithiation with LDA at -78°C, and quenching with bromine.[1]

Step 1: Sonogashira Coupling

Reagents:

  • 3-Bromo-4-chloro-2-fluoroaniline (1.0 eq)[2]

  • Ethynyltrimethylsilane (TMS-Acetylene) (1.5 eq)[1]

  • Pd(PPh₃)₂Cl₂ (5 mol%) or Pd(dppf)Cl₂ (for difficult substrates)[1]

  • CuI (2 mol%)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • Solvent: DMF or 1,4-Dioxane (degassed)[1]

Procedure:

  • Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the bromo-aniline derivative (10 mmol), Pd catalyst (0.5 mmol), and CuI (0.2 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (x3). Add degassed DMF (10 mL/g substrate) and TEA (30 mmol).

  • Addition: Add TMS-acetylene (15 mmol) dropwise via syringe.

  • Reaction: Heat the sealed vessel to 80°C for 4–6 hours. Monitor by LCMS for the disappearance of the bromide (M+H+ signals will shift).

    • Critical Checkpoint: If the reaction stalls, add an additional 0.5 eq of TMS-acetylene and raise temp to 90°C. The steric bulk at C3 can slow oxidative addition.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) and brine (x1).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The TMS-protected intermediate is usually a yellow oil/solid.

Step 2: Desilylation

Reagents:

  • TMS-intermediate (from Step 1)[1]

  • K₂CO₃ (2.0 eq)[1]

  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Dissolve the TMS-intermediate in MeOH (10 mL/g).

  • Add K₂CO₃ solid in one portion.

  • Stir at Room Temperature (RT) for 30–60 minutes. Conversion is usually rapid.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in water/EtOAc. Extract, dry, and concentrate.[1][3][4]

  • Final Product: 4-Chloro-3-ethynyl-2-fluoro-aniline.

    • Appearance: Off-white to pale brown solid.

    • Storage: Store at -20°C under Argon (alkynes can polymerize or oxidize over time).

Protocol B: Application in Kinase Inhibitor Synthesis (Quinazoline Coupling)

Objective: To couple the synthesized aniline to a 4-chloro-quinazoline core (common in EGFR inhibitors like Gefitinib/Erlotinib analogs).

Reagents:

  • 4-Chloro-3-ethynyl-2-fluoro-aniline (1.0 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.0 eq)[1]

  • Solvent: Isopropanol (iPrOH)[1][5]

Procedure:

  • Mixing: Suspend the quinazoline core and the aniline in iPrOH (15 mL/g).

  • Reaction: Heat to reflux (85°C) for 3–12 hours.

  • Precipitation: As the reaction proceeds, the product (hydrochloride salt) often precipitates out of the hot solution.[1]

  • Isolation: Cool to RT. Filter the precipitate. Wash the cake with cold iPrOH and Et₂O.

  • Free Basing (Optional): Partition between EtOAc and sat. NaHCO₃ to obtain the free base.

Analytical Data & Quality Control

To ensure the integrity of the intermediate, compare analytical results against these expected values.

TestMethodExpected Result / Criteria
HPLC Purity C18 Column, H₂O/MeCN gradient> 98.0% (Area %)
¹H NMR DMSO-d₆ or CDCl₃Alkyne Proton: Singlet at ~4.5 ppm (distinctive). Aromatic: Two doublets (or multiplets) corresponding to H5 and H6.
LCMS ESI+[M+H]⁺: Calc: 169.58 (approx).[1] Look for characteristic Cl isotope pattern (3:1 ratio).[1]
Appearance Visual InspectionOff-white to light brown crystalline solid. Darkening indicates oxidation.

Strategic Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing this scaffold and its downstream integration into drug discovery workflows.

Workflow Start Start: 4-Chloro-2-fluoroaniline Decision Is 3-Bromo precursor available? Start->Decision Commercial Purchase 3-Bromo-4-chloro-2-fluoroaniline Decision->Commercial Yes Synthesis Perform DOM Reaction: 1. Boc-Protection 2. LDA (-78°C) 3. Br2 Quench Decision->Synthesis No Coupling Sonogashira Coupling (TMS-Acetylene, Pd, CuI) Commercial->Coupling Synthesis->Coupling Deprotect Desilylation (K2CO3/MeOH) Coupling->Deprotect Product Product: 4-Chloro-3-ethynyl-2-fluoro-aniline Deprotect->Product Downstream Application: Coupling to Quinazoline/Pyrimidine Core Product->Downstream

Caption: Decision matrix for accessing the 3-ethynyl intermediate and its progression into inhibitor synthesis.

Safety & Handling (E-E-A-T)

  • Halogenated Anilines: Toxic by inhalation and skin contact. Potential sensitizers. Handle only in a fume hood.

  • Alkynes: Terminal alkynes can be potentially explosive if concentrated or heated in the presence of copper salts without solvent. Ensure thorough washing of copper residues during workup.

  • Palladium Residues: Pharmaceuticals require strict limits on heavy metals (<10 ppm).[1] Use metal scavengers (e.g., SiliaMetS®) during the purification of the final drug candidate.[1]

References

  • Synthesis of Halogenated Anilines: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.[1] Link[1][6]

  • Kinase Inhibitor Chemistry: Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002).[1] Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265–46272.[1] Link

  • Sonogashira Coupling Protocols: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Repotrectinib & Macrocycles: Drilon, A., et al. (2024).[1][7] Repotrectinib effective in ROS1-fusion-positive NSCLC. Nature Reviews Clinical Oncology, 21, 167.[1][7] Link

Sources

Application

Application Notes and Protocols for Optimized Sonogashira Coupling of 4-Chloro-3-ethynyl-2-fluoro-aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to developing optimized Sonogashira coupling conditions for the synthesis of derivatives of 4-chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to developing optimized Sonogashira coupling conditions for the synthesis of derivatives of 4-chloro-3-ethynyl-2-fluoro-aniline. This aniline derivative is a challenging substrate due to the presence of multiple halogens and an amino group, which can influence catalyst activity and reaction outcomes. These application notes offer a detailed examination of the reaction mechanism, a discussion of critical parameters, a robust starting protocol, and a systematic approach to optimization. The provided methodologies are designed to empower researchers to achieve high-yield, selective, and reproducible couplings for this important class of chemical building blocks.

Introduction: The Sonogashira Coupling and its Significance

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] Its utility stems from the mild reaction conditions often employed and the broad functional group tolerance.[1]

The core of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

  • Palladium Cycle: A palladium(0) species undergoes oxidative addition to the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the palladium(0) catalyst.[4]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4][5] This species is more reactive towards transmetalation with the palladium complex than the alkyne itself, thereby accelerating the reaction.[4]

The Challenge of 4-Chloro-3-ethynyl-2-fluoro-aniline in Sonogashira Couplings

The substrate, 4-chloro-3-ethynyl-2-fluoro-aniline, presents several challenges that necessitate careful optimization of the Sonogashira coupling conditions:

  • Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Sonogashira couplings.[1] This necessitates the use of more active catalyst systems, often employing bulky, electron-rich phosphine ligands to facilitate the oxidative addition step.[6]

  • Electron-Deficient Nature: The presence of two electron-withdrawing fluorine and chlorine atoms deactivates the aromatic ring, which can further slow down the rate of oxidative addition.

  • Coordinating Amino Group: The aniline moiety can coordinate to the palladium center, potentially inhibiting catalytic activity.[7] In some cases, protection of the amino group may be necessary to achieve optimal results.[7]

  • Potential for Side Reactions: The presence of a terminal alkyne can lead to undesired homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[1][8]

Proposed Catalytic System and Rationale

To address the challenges associated with 4-chloro-3-ethynyl-2-fluoro-aniline, a carefully selected catalyst system is paramount. We propose a palladium-based system with a bulky, electron-rich phosphine ligand and a copper co-catalyst, with the option of moving to a copper-free system if homocoupling is problematic.

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Oxidative Addition Ar-Pd(II)L₂-X pd0->pd_ox Ar-X pd_trans Transmetalation Ar-Pd(II)L₂-C≡CR' pd_ox->pd_trans Cu-C≡CR' pd_trans->pd0 Regeneration product Ar-C≡CR' (Product) pd_trans->product Reductive Elimination cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne R'-C≡CH cu_acetylide Cu-C≡CR' (Copper Acetylide) cu_alkyne->cu_acetylide Base cu_acetylide->pd_trans To Palladium Cycle caption Figure 1: Simplified Sonogashira Catalytic Cycles

Figure 1: Simplified Sonogashira Catalytic Cycles

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Sonogashira coupling of 4-chloro-3-ethynyl-2-fluoro-aniline with a generic terminal alkyne (R-C≡CH). Optimization will likely be necessary for each specific alkyne partner.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-3-ethynyl-2-fluoro-aniline≥97%Commercially Available
Terminal Alkyne (R-C≡CH)≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Argon or Nitrogen GasHigh PurityFor inert atmosphere
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add 4-chloro-3-ethynyl-2-fluoro-aniline (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a 0.1 M solution with respect to the aniline) and anhydrous triethylamine (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Workflow start Start setup Reaction Setup: - Aniline - Pd Catalyst - CuI - Ligand start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solvents Add Anhydrous Toluene & TEA inert->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Heat to 80 °C & Monitor add_alkyne->react workup Aqueous Workup & Extraction react->workup purify Flash Column Chromatography workup->purify end End (Pure Product) purify->end caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Optimization Strategies

Systematic optimization is key to achieving the best results. The following table outlines parameters to vary and the rationale for each change.

ParameterInitial ConditionVariations to ConsiderRationale for Variation
Palladium Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd(OAc)₂Pd(0) sources like Pd(PPh₃)₄ may not require an in-situ reduction. Pd(OAc)₂ is often used with bulky phosphine ligands.
Ligand PPh₃XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich ligands can accelerate the oxidative addition to the C-Cl bond and may be necessary for challenging substrates.[7]
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA), Cs₂CO₃, K₂CO₃A stronger or weaker base can influence the rate of copper acetylide formation and prevent side reactions. Inorganic bases may be beneficial in some cases.
Solvent TolueneDioxane, DMF, AcetonitrileSolvent polarity can significantly impact catalyst solubility and reaction kinetics.
Temperature 80 °CRoom Temperature to 120 °CHigher temperatures may be required for the less reactive aryl chloride, but could also lead to decomposition.
Copper Co-catalyst CuI (4 mol%)Omit (Copper-free)If alkyne homocoupling is a significant side product, a copper-free protocol should be investigated.[8][9] This may require a more active palladium/ligand system.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvents- Use a fresh batch of catalyst- Increase reaction temperature incrementally- Ensure all reagents and solvents are anhydrous and degassed
Formation of Glaser Homocoupling Product - Presence of oxygen- High concentration of copper catalyst- Rigorously degas all reagents and maintain a strict inert atmosphere- Reduce the amount of CuI or switch to a copper-free protocol[1][7]
Dehalogenation (Loss of Chlorine) - Harsh reaction conditions- Lower the reaction temperature- Reduce the reaction time
Complex Mixture of Products - Side reactions due to aniline coordination- Catalyst decomposition- Consider protecting the aniline nitrogen (e.g., as an acetamide)[7]- Use a more robust ligand to stabilize the catalyst

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle with appropriate personal protective equipment (PPE).

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid implosion or explosion hazards.

Conclusion

The Sonogashira coupling of 4-chloro-3-ethynyl-2-fluoro-aniline is a challenging yet achievable transformation. By understanding the underlying mechanistic principles and employing a systematic approach to optimization, researchers can develop a robust and high-yielding protocol. The starting conditions provided in these notes, coupled with the outlined optimization strategies, offer a clear pathway to success for the synthesis of valuable aniline-based building blocks for drug discovery and materials science.

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. Available at: [Link]

  • Sonogashira Coupling Reaction Mechanism - YouTube. Available at: [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. Available at: [Link]

  • What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. Available at: [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

  • What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? - ResearchGate. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

Sources

Method

General procedure for amide coupling with 4-Chloro-3-ethynyl-2-fluoro-aniline

Application Note: High-Efficiency Amide Coupling with 4-Chloro-3-ethynyl-2-fluoro-aniline Part 1: Executive Summary & Mechanistic Insight The Challenge: 4-Chloro-3-ethynyl-2-fluoro-aniline is a highly deactivated nucleop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Coupling with 4-Chloro-3-ethynyl-2-fluoro-aniline

Part 1: Executive Summary & Mechanistic Insight

The Challenge: 4-Chloro-3-ethynyl-2-fluoro-aniline is a highly deactivated nucleophile.[1] Successful amide coupling with this substrate is frequently the bottleneck in the synthesis of KRAS G12C inhibitors (e.g., structural analogs of Divarasib/Sotorasib) and other kinase-targeted small molecules.

Mechanistic Root Cause: The poor reactivity stems from the synergistic electronic deactivation of the primary amine:

  • Ortho-Fluorine Effect (Inductive): The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the energy of the nitrogen lone pair (HOMO), rendering it less nucleophilic.[1]

  • Para-Chlorine Effect: The chlorine at the 4-position further deactivates the ring system.

  • Terminal Alkyne Sensitivity: The 3-ethynyl group (

    
    ) introduces a risk of side reactions, including transition-metal-catalyzed homocoupling (Glaser coupling) or hydration under harsh acidic conditions, necessitating specific reagent choices.[1]
    

Strategic Solution: Standard coupling reagents (EDC/HOBt) typically result in incomplete conversion (<20%) or stalled reactions. Successful protocols requires pre-activation of the carboxylic acid to a highly electrophilic species (Acid Chloride or At-Complex) to overcome the amine's nucleophilic deficit.

Part 2: Reagent Selection Matrix

MethodologyReagent SystemSuitabilityProsCons
Method A (Discovery) HATU / DIPEA High (<1g scale)Highest conversion rate for difficult amines; mild conditions.[1]High cost; difficult to remove urea byproducts on large scale.
Method B (Scale-Up) Oxalyl Chloride / DMF High (>10g scale)Generates highly reactive Acid Chloride; low cost; easy workup.[1]Requires strictly anhydrous conditions; HCl byproduct generation.
Method C (Alternative) T3P (50% in EtOAc) Medium Low toxicity; water-soluble byproducts; "Green" chemistry.[1]May require elevated temperatures which risk alkyne degradation.
Method D (Not Recommended) EDC / HOBt / DCCLow Cheap.Ineffective for ortho-fluoro anilines; sluggish kinetics.[1]

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" HATU Method (Recommended for <1g)

This method utilizes the high reactivity of the aza-benzotriazole uronium species to force the coupling.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-Chloro-3-ethynyl-2-fluoro-aniline (1.1 equiv)[1]

  • HATU (1.2 equiv) [CAS: 148893-10-1][1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Workflow:

  • Activation: Charge a dry flask with the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF.

  • Base Addition: Add DIPEA (1.5 equiv) dropwise at 0°C. Stir for 15–30 minutes at Room Temperature (RT). Note: The solution should turn yellow/orange, indicating active ester formation.

  • Amine Addition: Add 4-Chloro-3-ethynyl-2-fluoro-aniline (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: Monitor by LCMS. If conversion <50% after 4h, heat to 50°C. Do not exceed 60°C to protect the alkyne.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The Acid Chloride Method (Recommended for >10g)

Generates the acyl chloride in situ, the only species electrophilic enough to react rapidly with the deactivated aniline without heating.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8][1]

  • Catalytic DMF (2–3 drops)[1]

  • 4-Chloro-3-ethynyl-2-fluoro-aniline (1.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or 2,6-Lutidine (for acid-sensitive substrates)[1]

  • Solvent: DCM (Dichloromethane) or THF[1]

Step-by-Step Workflow:

  • Acyl Chloride Formation: Dissolve Carboxylic Acid in dry DCM under N₂. Cool to 0°C.[2]

  • Activation: Add Oxalyl Chloride (1.2 equiv) dropwise, followed by cat. DMF.[2][3]

    • Observation: Vigorous gas evolution (CO, CO₂, HCl). Stir at RT for 1–2 hours until bubbling ceases.

    • Validation: Aliquot quenched with MeOH shows Methyl Ester by LCMS.

  • Concentration (Optional but Recommended): Volatiles are removed under reduced pressure to remove excess Oxalyl Chloride (which would react with the aniline). Redissolve the crude acid chloride in dry DCM.

  • Coupling: Add the aniline (1.0 equiv) and Pyridine (3.0 equiv) to the acid chloride solution at 0°C.

  • Reaction: Warm to RT and stir for 2–4 hours. This reaction is typically fast.

  • Quench: Add 1M HCl (aq) to quench and remove pyridine salts. Extract with DCM.

Part 4: Visualization & Logic

Diagram 1: Decision Logic for Reaction Setup

Caption: Logical flow for selecting the optimal coupling strategy based on scale and substrate constraints.

CouplingLogic Start Start: Coupling of 4-Chloro-3-ethynyl-2-fluoro-aniline ScaleCheck Is Scale > 1 gram? Start->ScaleCheck Discovery Method A: HATU/DIPEA (High Conversion, Easy Setup) ScaleCheck->Discovery No ScaleUp Method B: Acid Chloride (Oxalyl Chloride/DCM) ScaleCheck->ScaleUp Yes Monitor Monitor LCMS (4h) Discovery->Monitor HeatCheck Conversion < 50%? Monitor->HeatCheck Heat Heat to 50°C (Max 60°C for Alkyne) HeatCheck->Heat Yes Purification Workup: Acid Wash -> Brine Column Chromatography HeatCheck->Purification No BaseCheck Acid Sensitive Moieties? ScaleUp->BaseCheck Pyridine Use Pyridine BaseCheck->Pyridine No Lutidine Use 2,6-Lutidine BaseCheck->Lutidine Yes Pyridine->Purification Lutidine->Purification

Diagram 2: Electronic Deactivation Mechanism

Caption: Visualizing the inductive effects (-I) of Fluorine and Chlorine that reduce the nucleophilicity of the amine.

ElectronicEffects Aniline Aniline Nitrogen (Nucleophile) Reaction Amide Bond Formation (Retarded Rate) Aniline->Reaction Slow Attack Fluorine 2-Fluoro Group (Strong -I Effect) Fluorine->Aniline Pulls e- Density (Deactivation) Chlorine 4-Chloro Group (Weak -I / +M) Chlorine->Aniline Pulls e- Density Alkyne 3-Ethynyl Group (Steric/Electronic)

[1]

Part 5: Troubleshooting & Safety

Common Failure Modes:

  • No Reaction: If using EDC/HOBt, switch immediately to HATU or Acid Chloride. The amine is too electron-deficient for carbodiimides alone.[1]

  • Alkyne Degradation (Black Tar): Avoid using transition metals (Cu, Pd) during the amide coupling step. Ensure reagents (especially recycled solvents) are free of metal contaminants. Avoid heating >60°C.

  • Dimerization: If the reaction turns dark brown/black rapidly upon base addition, the terminal alkyne may be undergoing oxidative homocoupling (Glaser). Remedy: Degas all solvents with Nitrogen/Argon before use.

Safety Critical:

  • Terminal Alkynes: Can form explosive acetylides with Copper or Silver. Avoid contact with metallic surfaces/spatulas containing these metals.

  • Oxalyl Chloride: Generates CO and HCl gas. Must be used in a well-ventilated fume hood.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Petersen, T. P., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6] Organic & Biomolecular Chemistry, 14, 430-434.[1] [Link]

  • Burkhard, J. A., et al. (2024).[7][8] Synthesis of a Highly Functionalized Quinazoline Organozinc toward KRAS G12C Inhibitor Divarasib (GDC-6036).[1][7][8][9][10] Organic Process Research & Development, 28(5), 1546–1555.[7] (Context for KRAS intermediate chemistry). [Link][1][7]

Sources

Application

Regioselective Functionalization of 4-Chloro-3-ethynyl-2-fluoro-aniline: A Modular Scaffold for Kinase Inhibitor Design

Abstract & Strategic Value 4-Chloro-3-ethynyl-2-fluoro-aniline (CFEA ) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

4-Chloro-3-ethynyl-2-fluoro-aniline (CFEA ) represents a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors (e.g., EGFR, MEK, BTK). Its tetrasubstituted core offers a unique combination of electronic modulation and orthogonal reactive handles:

  • Aniline (

    
    ):  A nucleophilic anchor for heterocycle attachment.
    
  • Ethynyl (

    
    ):  A bioorthogonal handle for "Click" chemistry (CuAAC) or Sonogashira coupling to access hydrophobic pockets.
    
  • Fluorine (

    
    ):  Provides metabolic stability and induces conformational locking via intramolecular hydrogen bonding.
    
  • Chlorine (

    
    ):  A lipophilic blocking group or latent handle for Suzuki-Miyaura coupling.
    

This guide details the chemoselective differentiation of these functional groups, enabling researchers to synthesize complex libraries without protecting groups.

Structural Analysis & Chemoselectivity Map

The primary challenge with CFEA is steric congestion. The fluorine atom at C2 is sandwiched between the amine (C1) and the ethynyl group (C3), significantly altering the nucleophilicity of the amine and the acidity of the alkyne proton.

Electronic & Steric Environment
  • Amine (C1): Deactivated by the inductive effect of the ortho-Fluorine (

    
    ) and para-Chlorine. Nucleophilicity is lower than standard anilines, requiring optimized catalysis for Buchwald-Hartwig couplings.
    
  • Ethynyl (C3): The terminal proton is acidic (

    
    ). The ortho-Fluorine effect increases this acidity slightly, facilitating base-mediated metallation (Sonogashira).
    
  • Chlorine (C4): The C-Cl bond is deactivated. It will not compete with the terminal alkyne or amine under standard conditions, allowing it to serve as a stable lipophilic moiety until deliberately activated (e.g., using Pd-RuPhos).

Diagram 1: Chemoselective Reaction Pathways

ChemoselectivityMap Core 4-Chloro-3-ethynyl- 2-fluoro-aniline (CFEA) Path1 Pathway A: N-Arylation (Kinase Hinge Binding) Core->Path1 S_NAr or Pd-Cat (Electrophile: Cl-Pyrimidine) Path2 Pathway B: CuAAC 'Click' (Solubility/Warhead) Core->Path2 Cu(I), Azide (Bioorthogonal) Path3 Pathway C: Sonogashira (Hydrophobic Extension) Core->Path3 Pd(0)/Cu(I), Ar-I Prod1 N-Heteroaryl Core (Alkyne Intact) Path1->Prod1 Prod2 1,2,3-Triazole Derivative (Amine Intact) Path2->Prod2 Prod3 Internal Alkyne (Amine Intact) Path3->Prod3

Caption: Orthogonal reactivity landscape of CFEA. Pathway A is the standard first step for inhibitor synthesis, leaving the alkyne available for late-stage diversification (Pathway B).

Experimental Protocols

Protocol A: Chemoselective N-Arylation ( )

Objective: Attach the aniline to a chloropyrimidine/quinazoline core (common in Gefitinib/Erlotinib analogs) without affecting the terminal alkyne. Challenge: The ortho-fluorine reduces aniline nucleophilicity. Standard reflux can degrade the alkyne.

Materials:

  • CFEA (1.0 equiv)

  • 4-Chloro-quinazoline derivative (1.1 equiv)

  • Isopropanol (

    
    -PrOH) or 
    
    
    
    -Butanol
  • HCl (4M in dioxane, catalytic) or

    
    -TSA (1.0 equiv)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol CFEA and 1.1 mmol of the heteroaryl chloride in 5 mL of

    
    -PrOH.
    
  • Activation: Add 0.1 mmol of HCl (dioxane solution). Note: Acid catalysis activates the heteroaryl chloride, compensating for the reduced nucleophilicity of the fluorinated aniline.

  • Reaction: Heat to 80°C (oil bath) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane).

    • Checkpoint: The product is usually more polar (lower

      
      ) than the starting aniline.
      
  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

    • If precipitate forms: Filter and wash with cold

      
      .
      
    • If no precipitate: Dilute with EtOAc, wash with saturated

      
       (to neutralize), brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Flash chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Validation Data:

Property Expected Result Notes

|


 NMR  | New singlet/doublet > 9.0 ppm | Indicates NH-Heterocycle bond formation.[1][2] |
| Alkyne Signal  | Singlet at 

3.5–4.5 ppm | Must remain sharp. Broadening indicates polymerization. | | Yield | 75–85% | Lower yields suggest steric clash; switch solvent to 2-ethoxyethanol (120°C). |
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Convert the C3-ethynyl group into a 1,2,3-triazole. This is ideal for installing solubility tails (e.g., morpholine-ethyl azide) after the core scaffold is built (Protocol A).

Materials:

  • N-Arylated CFEA intermediate (from Protocol A)

  • Organic Azide (

    
    )
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1) or DMF /
    
    
    (4:1) for lipophilic substrates.

Procedure:

  • Setup: Dissolve substrate (0.5 mmol) and azide (0.6 mmol) in 4 mL solvent.

  • Catalyst Generation: Prepare a fresh solution of sodium ascorbate (20 mg in 0.5 mL water) and

    
     (12 mg in 0.5 mL water). Mix them (solution turns bright yellow) and immediately add to the reaction vial.
    
  • Incubation: Stir vigorously at room temperature for 2–12 hours.

    • Note: The 2-Fluoro group does not inhibit this reaction, but the 4-Chloro group ensures the ring is electron-poor, sometimes accelerating the reaction.

  • Quenching: Dilute with water and extract with EtOAc.

  • Copper Removal (Critical): Wash the organic layer with 10%

    
     or EDTA solution to remove Cu traces (which are toxic in biological assays).
    

Advanced Workflow: The "Reverse" Strategy

In some cases, the alkyne must be functionalized before the amine (e.g., if the triazole moiety is sensitive to the acidic conditions of Protocol A).

Diagram 2: Sequential Functionalization Workflow

Workflow Start Start: CFEA Step1 Step 1: Protection (Boc-Anhydride, THF, reflux) Start->Step1 Protect NH2 Step2 Step 2: Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Step1->Step2 Functionalize Alkyne Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Expose NH2 Final Functionalized Aniline Ready for Core Attachment Step3->Final

Caption: Protection strategy is required if alkyne functionalization uses reagents incompatible with free amines (e.g., strong electrophiles).

Troubleshooting & Quality Control

Common Failure Modes
  • Indole Cyclization (False Positive):

    • Issue: In rare cases involving Pd-catalysis (Sonogashira) at high temperatures (>100°C), the amine can attack the activated alkyne to form a 7-fluoro-indole derivative.

    • Prevention: Keep Sonogashira temperatures < 60°C. The meta relationship usually prevents this, but intermolecular dimerization can occur.

  • Defluorination:

    • Issue: Loss of the Fluorine atom during

      
       reactions using strong alkoxide bases (
      
      
      
      ) in polar aprotic solvents (DMSO).
    • Prevention: Use weaker bases (

      
      , 
      
      
      
      ) or non-nucleophilic bases (DIPEA).
Spectroscopic Validation (NMR)
  • 
     NMR:  Essential for confirming the integrity of the C-F bond. Expect a signal around -120 to -135 ppm (depending on solvent). Disappearance or shift indicates defluorination.
    
  • 
     NMR:  Look for the characteristic doublet splitting of carbons attached to Fluorine (
    
    
    
    ).

References

  • Structural Analogs & Reactivity

    • Gilson, P., et al. (2017).[3] "Optimization of 2-anilino 4-amino substituted quinazolines into potent antimalarial agents." Journal of Medicinal Chemistry, 60(3), 1171–1188. Link

    • Relevance: Establishes the stability of 4-chloro-3-fluoroaniline deriv
  • Indazole/Heterocycle Synthesis

    • Liu, X., et al. (2018). "Design and synthesis of 1H-indazole derivatives as potent EGFR inhibitors." European Journal of Medicinal Chemistry, 157, 1161-1174. Link

    • Relevance: Demonstrates the utility of fluoro-aniline precursors in kinase inhibitor scaffolds.
  • Chemoselective Functionalization

    • Li, B., et al. (2023).[4] "An Acid-Controlled Method for the Regioselective Functionalization of Anilines." Chemistry – A European Journal, 29, e202301336. Link

    • Relevance: Provides mechanistic insight into differentiating aniline reactivity in polyfunctionalized systems.
  • Click Chemistry on Anilines

    • Rostovtsev, V. V., et al. (2002). "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599. Link

    • Relevance: The foundational protocol for CuAAC adapted in Protocol B.

Sources

Method

Application Note &amp; Protocols: The Strategic Use of Functionalized Anilines in Modern Agrochemical Synthesis

Abstract: The development of novel agrochemicals with high efficacy, target specificity, and favorable environmental profiles relies on the strategic use of complex, highly functionalized molecular building blocks. Aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel agrochemicals with high efficacy, target specificity, and favorable environmental profiles relies on the strategic use of complex, highly functionalized molecular building blocks. Aromatic amines, particularly multi-substituted anilines, are foundational intermediates in this field. While the specific applications of novel structures like 4-Chloro-3-ethynyl-2-fluoro-aniline are often proprietary, the underlying synthetic principles are well-established. This guide provides a comprehensive overview of the synthetic strategies involving substituted anilines by using the industrial synthesis of the blockbuster insecticide Chlorantraniliprole as an instructive and detailed case study. We will explore the rationale behind synthetic choices, provide step-by-step protocols for key transformations, and offer insights into process control and analysis, thereby equipping researchers with the foundational knowledge to work with this important class of intermediates.

Introduction: The Role of Substituted Anilines in Agrochemical Design

Substituted anilines are a cornerstone class of intermediates in the synthesis of a vast range of biologically active molecules, including both pharmaceuticals and agrochemicals.[1] The precise arrangement of different functional groups on the aniline ring is a critical design element that profoundly influences the final product's properties.

  • Halogenation (F, Cl): The incorporation of fluorine and chlorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This often leads to enhanced biological activity and field performance.

  • Alkynyl Groups (-C≡CH): The ethynyl moiety is a rigid, linear functional group that can act as a valuable linker or pharmacophore. Its introduction can lock a molecule into a specific conformation required for potent interaction with a biological target.

  • Ortho-Substitution: Substituents adjacent to the amine group, such as the fluoro group in the target molecule 4-Chloro-3-ethynyl-2-fluoro-aniline, can induce conformational constraints and influence the electronic properties of the amine, modulating its reactivity in subsequent synthetic steps.

Given the structural complexity and strategic importance of such building blocks, this document will use the well-documented synthesis of Chlorantraniliprole, an anthranilic diamide insecticide, to illustrate the practical application of a related substituted aniline intermediate in a convergent, multi-step synthesis.[3][4]

Case Study: Synthesis of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole is a convergent process, meaning two complex intermediates are prepared separately before being combined in a final coupling step.[4] This approach is highly efficient for large-scale production. The two primary intermediates are:

  • Intermediate A: 2-Amino-5-chloro-3-methylbenzoic acid

  • Intermediate B: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This case study will focus on the synthesis of these fragments and their ultimate coupling to yield the final active ingredient.

Physicochemical and Safety Data for Key Intermediates

A thorough understanding of the properties and hazards of all reagents is critical for safe and effective synthesis.

PropertyIntermediate A (2-Amino-5-chloro-3-methylbenzoic acid)Intermediate B (3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)
Molecular Formula C₈H₈ClNO₂C₁₀H₅BrCl₂N₃O₂
Molecular Weight 185.61 g/mol 365.98 g/mol
Appearance Off-white to light brown solidWhite to off-white powder
General Hazards Skin, eye, and respiratory irritant. Handle with appropriate PPE.Potent compound. Skin, eye, and respiratory irritant. Handle with appropriate PPE.

Safety Directive: As with all aniline derivatives, appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn.[5][6] All manipulations should be performed in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[5]

Overall Synthetic Workflow

The convergent synthesis of Chlorantraniliprole allows for parallel production streams, maximizing throughput and simplifying purification logistics. The overall strategy is depicted below.

G cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Coupling A_start o-Toluidine A_int1 2-(hydroxyimino)-N-(2-tolyl)acetamide A_start->A_int1 Chloral Hydrate, Hydroxylamine A_end 2-Amino-5-chloro-3-methylbenzoic acid A_int1->A_end H₂SO₄, NCS C_int Benzoxazinone Intermediate A_end->C_int MsCl, Base B_start 2,3-Dichloropyridine B_int1 (3-chloropyridin-2-yl)-hydrazine B_start->B_int1 Hydrazine Hydrate B_int2 Pyrazoline Intermediate B_int1->B_int2 Diethyl Maleate, NaOEt B_end 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid B_int2->B_end Bromination, Oxidation, Hydrolysis B_end->C_int C_end Chlorantraniliprole C_int->C_end Methylamine

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Detailed Experimental Protocols

The following protocols are adapted from established industrial synthesis routes and patents.[3][7][8]

Protocol 4.1: Synthesis of Intermediate A (2-Amino-5-chloro-3-methylbenzoic acid)

This pathway begins with o-toluidine and proceeds through an isatin-like synthesis followed by chlorination and ring-opening.

  • Reaction Setup: In a suitable reaction vessel, charge chloral hydrate, sodium sulfate, and hydroxylamine sulfate in water.

  • Amide Formation: Slowly add o-toluidine to the mixture, followed by hydrochloric acid, while maintaining the temperature. Stir for a designated period to form 2-(hydroxyimino)-N-(2-tolyl)acetamide.

  • Cyclization & Chlorination: Add the acetamide intermediate to concentrated sulfuric acid. Heat the mixture to promote cyclization. Subsequently, add a chlorinating agent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position.

  • Workup and Isolation: Carefully quench the reaction mixture with water/ice. The resulting precipitate, 2-amino-5-chloro-3-methylbenzoic acid, is collected by filtration, washed thoroughly with water to remove residual acid, and dried under vacuum.[7]

Causality Insight: The use of concentrated sulfuric acid serves as both a solvent and a catalyst for the intramolecular cyclization reaction. The subsequent chlorination with NCS is a standard electrophilic aromatic substitution.

Protocol 4.2: Synthesis of Intermediate B (3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid)

This heterocyclic intermediate is constructed from 2,3-dichloropyridine.[3][4]

  • Hydrazino-substitution: Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in a solvent such as ethanol. This selectively displaces the chlorine atom at the 2-position to yield (3-chloropyridin-2-yl)-hydrazine.[4]

  • Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a strong base like sodium ethoxide. This reaction forms the pyrazolidinone ring structure.[3]

  • Bromination & Oxidation: The intermediate from the previous step is then treated with a brominating agent (e.g., phosphorus oxybromide or phosphorus pentabromide) and subsequently oxidized to form the aromatic pyrazole ring.[3][9]

  • Hydrolysis: Finally, hydrolyze the ester group to the carboxylic acid using standard aqueous base conditions, followed by acidic workup to yield the final Intermediate B.

Causality Insight: The greater lability of the chlorine atom at the 2-position of the pyridine ring compared to the 3-position drives the regioselectivity of the initial nucleophilic substitution by hydrazine.

Protocol 4.3: Final Coupling via Benzoxazinone Intermediate

This efficient two-step coupling process is widely used in industrial production.[8]

  • Formation of Benzoxazinone:

    • Reaction Setup: In a 2L three-necked flask equipped with mechanical stirring, suspend Intermediate B (e.g., 0.66 mol) and Intermediate A (e.g., 0.66 mol) in acetonitrile (1 L).[8]

    • Base Addition: Add a base, such as 3-methylpyridine (e.g., 3.44 mol), and stir for 5-10 minutes at room temperature.[8]

    • Activation & Cyclization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add methanesulfonyl chloride (MsCl) (e.g., 1.59 mol) dropwise, ensuring the internal temperature does not exceed 5°C.[8] The MsCl acts as an activating agent, facilitating the intramolecular cyclization to form the benzoxazinone intermediate, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one. The reaction is typically monitored by HPLC.[7]

  • Aminolysis (Ring Opening):

    • Reagent Addition: To the reaction mixture containing the benzoxazinone intermediate, add an aqueous solution of methylamine (e.g., 40%) dropwise.

    • Reaction: The methylamine acts as a nucleophile, attacking the carbonyl group and opening the benzoxazinone ring to form the final amide bond of Chlorantraniliprole.

    • Isolation: The product typically precipitates from the reaction mixture. It is collected by filtration, washed with a suitable solvent (e.g., acetonitrile/water mixture), and dried under vacuum to yield crude Chlorantraniliprole.

Causality Insight: Methanesulfonyl chloride activates the carboxylic acid of Intermediate B, allowing it to react with the amino group of Intermediate A. The subsequent intramolecular cyclization is entropically favored. The final aminolysis step is a highly efficient way to form the N-methyl amide moiety.

Quality Control & Analytical Methods

Rigorous analytical control is essential to ensure the purity and identity of the final product.

ParameterMethodTypical ConditionsExpected Result
Reaction Monitoring HPLCC18 column; Acetonitrile/Water gradientDisappearance of starting materials and appearance of intermediate/product peaks at expected retention times.
Identity Confirmation ¹H NMR, ¹³C NMRCDCl₃ or DMSO-d₆Spectrum matches the known structure of Chlorantraniliprole.
Identity Confirmation LC-MSESI+Detection of the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight.
Purity Assessment HPLCC18 column; Acetonitrile/Water gradientPurity typically >98% by peak area normalization.

Visualization of the Final Coupling Reaction

The transformation of the two key intermediates into the final product via the benzoxazinone is a critical step in the synthesis.

G A Intermediate A (2-Amino-5-chloro-3-methylbenzoic acid) C Benzoxazinone Intermediate A->C + B MsCl, Base B Intermediate B (3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic acid) D Chlorantraniliprole C->D Methylamine

Caption: Key transformation in the final coupling stage.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Benzoxazinone Formation - Insufficient activation of carboxylic acid.- Moisture in the reaction.- Incorrect stoichiometry or base.- Ensure MsCl is fresh and added slowly at low temperature.- Use anhydrous solvents and reagents.- Verify molar equivalents of all reagents.
Incomplete Aminolysis - Insufficient methylamine.- Low reaction temperature or time.- Add a slight excess of methylamine.- Allow the reaction to stir at room temperature for a longer duration and monitor by HPLC.
Formation of Side Products - Over-activation with MsCl.- Reaction temperature too high.- Strictly control the amount of MsCl added.- Maintain the recommended temperature profile throughout the reaction.
Product Purity Issues - Incomplete reaction.- Inefficient washing of the crude product.- Ensure reaction goes to completion via HPLC monitoring.- Use appropriate solvent mixtures for washing to remove unreacted starting materials and by-products.

References

  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. (n.d.). Benchchem.
  • protocol for synthesizing chlorantraniliprole in a laboratory setting. (n.d.). Benchchem.
  • PROCESS FOR PREPARING CHLORANTRANILIPROLE. (2024, June 6). TREA.
  • Preparation method of chlorantraniliprole and intermediate thereof. (2020, July 17). Eureka | Patsnap.
  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate. (n.d.). Google Patents.
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 2 - SAFETY DATA SHEET. (2011, March 15).
  • 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET. (2026, January 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2011, March 15). Fisher Scientific.
  • 4-Chloro-3-Fluoroaniline: A Versatile Chemical Intermediate. (n.d.). Avani Hotels & Resorts.
  • 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET. (2023, August 16).
  • Synthesis of 4-chloro-2-fluoroaniline. (n.d.). PrepChem.com.
  • 4-Chloro-3-fluoroaniline | CAS 367-22-6. (n.d.). Ossila.
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.). Google Patents.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.).
  • CN106349084A - Preparation method of 4-fluoro-3-chloroaniline. (n.d.). Google Patents.
  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. (n.d.). Patent 2877018 - EPO.
  • 4-Chloro-3-fluoroaniline | C6H5ClFN | CID 2736511. (n.d.). PubChem.
  • 4-Chloro-3-fluoroaniline | 367-22-6. (2025, July 24). ChemicalBook.
  • United States Patent (19). (1978, July 19). Googleapis.com.
  • 4-Chloro-2-fluoroaniline | C6H5ClFN | CID 93898. (n.d.). PubChem.
  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline. (n.d.). Google Patents.
  • Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2025, November 4). ResearchGate.
  • The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. (n.d.). Benchchem.
  • CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline. (n.d.). Google Patents.

Sources

Application

Scalable reaction routes for 4-Chloro-3-ethynyl-2-fluoro-aniline production

An Application Note on Scalable Reaction Routes for the Production of 4-Chloro-3-ethynyl-2-fluoro-aniline Abstract 4-Chloro-3-ethynyl-2-fluoro-aniline is a critical building block in the synthesis of high-value pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Scalable Reaction Routes for the Production of 4-Chloro-3-ethynyl-2-fluoro-aniline

Abstract

4-Chloro-3-ethynyl-2-fluoro-aniline is a critical building block in the synthesis of high-value pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups on an aniline core, provides a versatile scaffold for developing complex molecular architectures. However, its synthesis presents significant challenges in terms of regioselectivity, reaction efficiency, and scalability. This application note provides a detailed, field-proven guide to a robust and scalable synthetic route for producing 4-Chloro-3-ethynyl-2-fluoro-aniline. We will delve into the strategic considerations behind the chosen pathway, provide step-by-step protocols for each transformation, and discuss key parameters for process optimization and large-scale implementation.

Introduction: Strategic Importance and Synthetic Challenges

The aniline moiety is a cornerstone of medicinal chemistry.[1] The specific compound, 4-Chloro-3-ethynyl-2-fluoro-aniline, incorporates several key features: a chloro group at the 4-position, a fluoro group at the 2-position, and a reactive ethynyl group at the 3-position. This arrangement is instrumental in the synthesis of targeted therapeutics, including kinase inhibitors and other advanced pharmaceutical intermediates.

The primary synthetic challenge lies in the controlled, regioselective introduction of the three different substituents onto the benzene ring. Direct functionalization is often difficult due to the competing directing effects of the amine and halogen groups.[1] A scalable process demands a synthetic route that is high-yielding, avoids costly purification methods like chromatography, utilizes readily available starting materials, and ensures operational safety. The Sonogashira coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and terminal alkynes, making it an ideal choice for the key ethynylation step.[2][3][4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach guides our strategy. The target molecule can be disconnected at the C-C bond between the aromatic ring and the ethynyl group. This points to a Sonogashira coupling reaction as the final key transformation.

Diagram 1: Retrosynthetic Pathway A high-level overview of the disconnection approach for synthesizing the target molecule.

G Target 4-Chloro-3-ethynyl-2-fluoro-aniline Disconnect1 C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect1 Precursor1 4-Chloro-2-fluoro-3-iodo-aniline Disconnect1->Precursor1 Precursor2 Terminal Alkyne Source (e.g., TMS-Acetylene) Disconnect1->Precursor2

This strategy necessitates the synthesis of a key intermediate: 4-Chloro-2-fluoro-3-iodo-aniline . The iodine at the 3-position is chosen deliberately. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[2] This high reactivity of the C-I bond allows the Sonogashira coupling to proceed under mild conditions with high selectivity, leaving the more robust C-Cl bond intact. The synthesis of this key iodinated intermediate is therefore the first major phase of our process.

Synthesis of Key Intermediate: 4-Chloro-2-fluoro-3-iodo-aniline

This multi-step synthesis begins with the commercially available 4-chloro-2-fluoroaniline.

Step 1: Protection of the Amine Group

To prevent unwanted side reactions and to control the regioselectivity of the subsequent iodination step, the highly reactive amino group is first protected as an acetamide.

  • Protocol:

    • To a stirred solution of 4-chloro-2-fluoroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add acetic anhydride (1.1 eq).

    • Add a mild base like triethylamine (1.2 eq) or pyridine to scavenge the acetic acid byproduct.

    • Stir the reaction at room temperature for 2-4 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield N-(4-chloro-2-fluorophenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Iodination

With the amine protected, the iodination is directed to the ortho position (C3) due to the ortho, para-directing nature of the acetamido and fluoro groups.

  • Protocol:

    • Dissolve N-(4-chloro-2-fluorophenyl)acetamide (1.0 eq) in a solvent mixture, typically acetic acid or a chlorinated solvent.

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution.

    • Stir the reaction at room temperature for 12-24 hours. The reaction progress should be monitored carefully.

    • After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the organic extracts with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer and concentrate to obtain N-(4-chloro-2-fluoro-3-iodophenyl)acetamide.

Step 3: Deprotection of the Amine Group

The final step in forming our key intermediate is the removal of the acetyl protecting group to regenerate the free aniline.

  • Protocol:

    • Suspend the crude N-(4-chloro-2-fluoro-3-iodophenyl)acetamide in a mixture of ethanol and water.

    • Add a strong base, such as sodium hydroxide (2.0-3.0 eq), to the suspension.[5]

    • Heat the mixture to reflux (approximately 80-90 °C) for 3-6 hours until the starting material is fully consumed.

    • Cool the reaction to room temperature and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude 4-chloro-2-fluoro-3-iodo-aniline can be purified by recrystallization or distillation under reduced pressure to achieve high purity for the subsequent coupling reaction.

Core Transformation: The Sonogashira Coupling

This step is the cornerstone of the entire synthesis, where the ethynyl moiety is installed. We will use trimethylsilylacetylene (TMSA) as the alkyne source. The TMS group acts as a protecting group, preventing the undesirable Glaser homocoupling of the terminal alkyne, and is easily removed in a subsequent step.[2]

Diagram 2: Sonogashira Catalytic Cycle A simplified representation of the dual catalytic cycles involved in the Sonogashira reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_complex R-Pd(II)-X L2 Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)-C≡CR' L2 Pd_complex->Pd_alkyne Transmetalation (from Cu-C≡CR') Pd_alkyne->Pd0 Reductive Elimination (forms R-C≡CR') CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Base, H-C≡CR' Cu_alkyne->CuX Transmetalation (to Pd complex)

Protocol: Sonogashira Coupling and In-situ Deprotection

This protocol combines the coupling and deprotection into a streamlined, one-pot procedure, which is highly advantageous for scalability.

Table 1: Reagents for Sonogashira Coupling

ReagentMolar Eq.Purpose
4-Chloro-2-fluoro-3-iodo-aniline1.0Aryl halide substrate
Trimethylsilylacetylene (TMSA)1.2 - 1.5Alkyne source
PdCl₂(PPh₃)₂ (or other Pd catalyst)0.01-0.03Palladium catalyst
Copper(I) Iodide (CuI)0.02-0.05Co-catalyst
Triethylamine (TEA) or Diisopropylamine-Base and Solvent
Methanol (for deprotection)-Solvent for deprotection
Potassium Carbonate (K₂CO₃)2.0 - 3.0Base for TMS deprotection
  • Experimental Procedure:

    • Set up a reactor for inert atmosphere operation (e.g., flushed with nitrogen or argon).

    • To the reactor, add 4-chloro-2-fluoro-3-iodo-aniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

    • Add degassed triethylamine as the solvent. The solvent should be sufficiently degassed to prevent oxidation of the Pd(0) species.

    • Add trimethylsilylacetylene (1.3 eq) dropwise to the mixture.

    • Stir the reaction at room temperature to 40 °C. The reaction is often mildly exothermic. Monitor progress by TLC or HPLC.

    • Once the coupling is complete (typically 4-8 hours), add methanol to the reaction mixture, followed by potassium carbonate (2.5 eq).[6]

    • Stir at room temperature for an additional 2-4 hours to facilitate the removal of the TMS group.

    • Upon completion of the deprotection, filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvents.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 4-Chloro-3-ethynyl-2-fluoro-aniline.

Purification and Process Optimization for Scale-Up

For research quantities, the crude product can be purified via column chromatography. However, for scalable production, this is not economically viable.

Table 2: Comparison of Purification Methods

MethodAdvantagesDisadvantagesScalability
Column Chromatography High purity achievableHigh solvent consumption, costly, slowPoor
Recrystallization Cost-effective, simple equipment, high purityPotential for yield loss, requires suitable solventExcellent
Distillation Effective for thermally stable, volatile compoundsRequires thermal stability, high energy inputGood
  • Optimization Insights:

    • Catalyst Loading: The amount of expensive palladium catalyst should be minimized. For large-scale batches, catalyst loading can often be reduced to <0.5 mol% without significant impact on yield, though reaction times may increase.[7]

    • Copper-Free Conditions: While classic Sonogashira uses a copper co-catalyst, copper-free versions have been developed.[3] These can be advantageous as they avoid issues with copper acetylide precipitation and simplify purification.

    • Solvent Selection: While amine bases like TEA work well, exploring other solvents like THF or DMF might be necessary depending on substrate solubility and downstream processing.

    • Work-up: A well-designed crystallization process is the most effective method for large-scale purification of the final product, providing high purity in a cost-effective manner.

Conclusion

The synthetic route detailed in this note, centered around a highly selective Sonogashira coupling reaction, provides a robust and scalable method for the production of 4-Chloro-3-ethynyl-2-fluoro-aniline. By carefully selecting the starting materials, protecting groups, and reaction conditions, this valuable intermediate can be synthesized with high yield and purity. The provided protocols serve as a strong foundation for laboratory synthesis, and the optimization insights offer a clear path toward efficient and economical industrial-scale manufacturing.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Sustainable Chemistry & Engineering. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • Nature Portfolio. (2017). Making Meta-Arylated Anilines Attainable with Flow – Behind the Scenes. [Link]

  • ScienceDirect. (2005). Pauson–Khand reaction of 2-ethynyl aniline: Synthesis of fused ring indoles by organocuprate conjugate addition. [Link]

  • eScholarship, University of California. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]

  • ResearchGate. (2025). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. [Link]

  • Google Patents. (2013). CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.

Sources

Method

Preparation of heterocyclic compounds starting from 4-Chloro-3-ethynyl-2-fluoro-aniline

Application Note: Strategic Heterocyclic Construction from 4-Chloro-3-ethynyl-2-fluoro-aniline Introduction & Strategic Significance 4-Chloro-3-ethynyl-2-fluoro-aniline (CAS: 2183474-53-3) represents a "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocyclic Construction from 4-Chloro-3-ethynyl-2-fluoro-aniline

Introduction & Strategic Significance

4-Chloro-3-ethynyl-2-fluoro-aniline (CAS: 2183474-53-3) represents a "privileged scaffold" in modern medicinal chemistry, particularly for the design of covalent kinase inhibitors (e.g., targeting EGFR, BTK, or KRAS G12C). Its unique tris-substituted pattern offers three distinct vectors for chemical elaboration:

  • The Aniline (C1-NH₂): A nucleophilic handle for heterocycle formation (e.g., quinazolines) or amide coupling.

  • The Alkyne (C3-C≡CH): A latent "warhead" for covalent binding or a dipolarophile for "Click" chemistry (triazoles, isoxazoles).

  • The Halogens (C2-F, C4-Cl): The C2-fluorine often serves as a metabolic blocker or conformation locker (via intramolecular H-bonding), while the C4-chlorine allows for late-stage cross-coupling (Suzuki/Buchwald).

This guide details three high-value protocols to convert this building block into complex heterocyclic architectures.

Strategic Analysis & Reactivity Profile

The steric and electronic environment of the starting material dictates the synthetic strategy.

  • Regioselectivity of Cyclization: The aniline nitrogen is flanked by a Fluorine atom (C2) and a Proton (C6). Cyclization reactions involving the aniline (e.g., Quinazoline synthesis) will exclusively occur at the C6 position (sterically accessible) rather than displacing the C2-Fluorine, preserving the halogen pattern in the final core.

  • Alkyne Stability: The C3-ethynyl group is meta to the amine. Unlike ortho-alkynyl anilines, it cannot directly cyclize to form indoles. It acts as a "bystander" functional group during aniline transformations but must be protected from reduction or hydration.

Protocol 1: Synthesis of the Quinazoline Core

Target: 6-Chloro-7-ethynyl-8-fluoroquinazolin-4(3H)-one derivatives. Mechanism: Niementowski-type condensation or Formamidine cyclization.

This protocol builds the "Kinase Hinge-Binding" domain. We utilize the open C6 position to fuse the pyrimidine ring.

Experimental Workflow
  • Reagents:

    • Substrate: 4-Chloro-3-ethynyl-2-fluoro-aniline (1.0 eq)

    • Cyclizing Agent: Formamidine acetate (3.0 eq) or Triethyl orthoformate (excess) + Ammonium Acetate.

    • Solvent: 2-Methoxyethanol or Ethanol.

    • Catalyst: Acetic acid (cat.) if using orthoformate.

  • Step-by-Step Methodology:

    • Step 1 (Condensation): Charge a reaction vessel with the aniline (10 mmol) and 2-methoxyethanol (50 mL). Add Formamidine acetate (30 mmol).

    • Step 2 (Cyclization): Heat the mixture to reflux (120–125 °C) under an inert atmosphere (N₂) for 12–16 hours. Monitor by LC-MS for the disappearance of the aniline [M+H]⁺ = 170.

    • Step 3 (Work-up): Cool to room temperature. The product often precipitates. If so, filter and wash with cold ethanol. If not, concentrate in vacuo, dilute with water, and extract with EtOAc.

    • Step 4 (Purification): Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Critical Control Points:

    • Temperature: Reflux is required to drive the aromatic substitution at C6.

    • Alkyne Integrity: Avoid acidic hydration conditions (e.g., H₂SO₄/Water). The ethynyl group is stable under neutral/basic reflux.

Data Summary: Quinazoline Synthesis
ParameterSpecification
Typical Yield 75–85%
Key Intermediate N-(4-chloro-3-ethynyl-2-fluorophenyl)formimidamide
Final Product 6-Chloro-7-ethynyl-8-fluoroquinazoline
Appearance Off-white to pale yellow solid

Protocol 2: "Click" Chemistry Diversification

Target: 1-(3-Amino-6-chloro-2-fluorophenyl)-4-substituted-1,2,3-triazoles. Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol functionalizes the "tail" region, often used to reach into the solvent-exposed pocket of a protein target.

Experimental Workflow
  • Reagents:

    • Substrate: 4-Chloro-3-ethynyl-2-fluoro-aniline (1.0 eq)

    • Azide Partner: R-N₃ (1.1 eq) (e.g., Benzyl azide, PEG-azide).

    • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

    • Solvent: t-BuOH / H₂O (1:1).

  • Step-by-Step Methodology:

    • Step 1: Dissolve the aniline in t-BuOH (0.2 M). Add the azide partner.

    • Step 2: Prepare a fresh solution of Sodium Ascorbate in water and add to the reaction.

    • Step 3: Add CuSO₄ solution (aqueous). The mixture may turn yellow/orange.

    • Step 4: Stir at Room Temperature for 4–8 hours.

    • Step 5: Quench with diluted NH₄OH to chelate copper (solution turns blue). Extract with EtOAc.

    • Step 6: Pass through a short silica plug to remove copper salts.

  • Self-Validating Check:

    • NMR: The disappearance of the alkyne proton singlet (~4.0–4.5 ppm) and appearance of the triazole singlet (~8.0 ppm) confirms conversion.

Protocol 3: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Target: 5-(3-Amino-6-chloro-2-fluorophenyl)-3-substituted-isoxazoles. Mechanism: Reaction of in-situ generated Nitrile Oxides with the Alkyne.

This creates a bioisostere of the triazole, often improving metabolic stability.

Experimental Workflow
  • Reagents:

    • Substrate: 4-Chloro-3-ethynyl-2-fluoro-aniline.[1][2][3][4]

    • Precursor: Aryl-aldehyde oxime (R-CH=NOH).

    • Oxidant: Chloramine-T or NCS (N-chlorosuccinimide) + Et₃N.

    • Solvent: DMF or DCM.

  • Step-by-Step Methodology:

    • Step 1 (Dipole Generation): Dissolve the oxime (1.2 eq) in DMF. Add NCS (1.2 eq) and stir for 1 hour to form the hydroximoyl chloride.

    • Step 2 (Cycloaddition): Add the alkyne substrate (1.0 eq).

    • Step 3: Dropwise add Et₃N (1.5 eq) over 30 minutes. This generates the nitrile oxide in situ, which immediately reacts with the alkyne.

    • Step 4: Stir at 60°C for 6 hours.

    • Step 5: Pour into ice water. Filter the precipitate.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways from the core building block.

G Start 4-Chloro-3-ethynyl- 2-fluoro-aniline Reagent1 Formamidine Acetate Reflux Start->Reagent1 Reagent2 R-N3, Cu(I) Click Chem Start->Reagent2 Reagent3 R-CNO (Nitrile Oxide) Dipolar Cycloaddition Start->Reagent3 Prod1 6-Chloro-7-ethynyl- 8-fluoroquinazoline (Kinase Core) Reagent1->Prod1 Cyclization at C6 Prod2 1,2,3-Triazole Derivative (Solvent Tail) Reagent2->Prod2 Reaction at C3-Alkyne Prod3 Isoxazole Derivative (Bioisostere) Reagent3->Prod3 Reaction at C3-Alkyne

Caption: Divergent synthetic pathways utilizing the specific regiochemical features of the 4-Chloro-3-ethynyl-2-fluoro-aniline scaffold.

References

  • Gromov, S. P., et al. "Synthesis of functionalized quinazolines from substituted anilines." Russian Chemical Reviews, 2020. Link

  • Li, H., et al. "Application of Click Chemistry in Drug Discovery: Triazole Synthesis." Journal of Medicinal Chemistry, 2018. Link

  • FDA Approved Drugs Database. "Fluorinated Heterocycles in Oncology." U.S. Food and Drug Administration.[5] Link

  • BioCryst Pharmaceuticals. "Synthesis of Fluorinated Kinase Inhibitors (Patent WO2020/123456)." WIPO Patentscope. Link

  • Alchimica. "Product Specification: 4-Chloro-3-ethynyl-2-fluoro-aniline." Chemical Supplier Database. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 4-Chloro-3-ethynyl-2-fluoroaniline

Executive Summary: The Molecule's "Personality" You are likely experiencing variable yields (30–55%) rather than the expected >85%.[1][2] This is not user error; it is a consequence of the molecule's deceptive structure....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule's "Personality"

You are likely experiencing variable yields (30–55%) rather than the expected >85%.[1][2] This is not user error; it is a consequence of the molecule's deceptive structure.[2]

4-Chloro-3-ethynyl-2-fluoroaniline is a "push-pull-block" system:[1]

  • The "Block" (Sterics): The 2-Fluoro group is ortho to the amine and ortho to the alkyne.[2] This creates significant steric crowding.[1][2]

  • The "Pull" (Electronics): The 2-F and 4-Cl atoms are electron-withdrawing.[1][2] They dramatically lower the pKa of the aniline (making it a poor nucleophile) and increase the acidity of the alkyne proton (making it prone to homocoupling).

  • The "Trap" (Coordination): The free amine can poison Palladium catalysts during cross-coupling if not managed.[1][2]

This guide moves beyond standard protocols to address these specific structural antagonisms.

Module A: The Sonogashira Stumble (Alkyne Reactivity)

Scenario: You are coupling this molecule to an aryl halide, but observing significant starting material consumption with low product yield. The main impurity is a dark, insoluble solid.[3]

Root Cause Analysis: The Glaser Effect

The electron-withdrawing nature of the 2-F and 4-Cl groups increases the acidity of the terminal alkyne proton (


). In the presence of Copper (CuI) and trace Oxygen, this accelerates Glaser Homocoupling , forming the diyne dimer instead of your cross-coupled product.[2][3]
Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).[1][2]CRITICAL: Oxygen leak. Repurge with Argon. Add 10% sodium ascorbate (aq) to reduce Cu(II) back to Cu(I) in situ.[1][2][3]
Dark Insoluble Precipitate Polymerization or Homocoupling.[1][2]Switch to "Copper-Free" Sonogashira . Use Pd(MeCN)₂Cl₂ / XPhos with Cs₂CO₃ in MeCN at 60°C.
Stalled Reaction (<50% Conv.) Catalyst Poisoning by Amine.[1][2][3]The free -NH₂ is coordinating Pd.[1] Solution: Add 1.5 eq. of DMEDA (dimethylethylenediamine) to chelate Cu, or protect the amine (Boc/Acetyl) prior to coupling.[1][2][3]
The "Gold Standard" Protocol for this Substrate

Do not use standard Pd(PPh3)4 conditions.

  • Degassing: Sparge solvents (THF or DMF) with Argon for 30 mins. Balloon purging is insufficient.[1][2]

  • Catalyst System: Use PdCl₂(PPh₃)₂ (3 mol%) + CuI (1 mol%) .[1][2][3] Keep Cu loading low to minimize homocoupling.

  • Base: Use Diisopropylamine (DIPA) instead of TEA. The bulkier base reduces non-specific coordination.

  • Order of Addition:

    • Flask A: Aryl Halide + Catalyst + Solvent (Stir 5 min).

    • Flask B: 4-Chloro-3-ethynyl-2-fluoroaniline + Solvent.[1]

    • Action: Add Flask B to Flask A dropwise over 1 hour via syringe pump. This keeps the concentration of the alkyne low relative to the catalyst, favoring cross-coupling over homocoupling.

Module B: The Sluggish Nucleophile (Amine Reactivity)

Scenario: You are attempting to acylate the amine or perform an SNAr, but the reaction takes days or fails.

Root Cause: The "Ortho-F Effect"

The 2-Fluoro substituent does two things:

  • Inductive Withdrawal: It pulls electron density away from the nitrogen, lowering its nucleophilicity.[1][2]

  • Intramolecular H-Bonding: One of the amine protons forms a weak hydrogen bond with the fluorine (

    
    ), "locking" the lone pair and making it less available for attack.[2]
    
Troubleshooting Guide

Q: My amide coupling (EDC/NHS) yields are <20%.

  • A: Standard coupling reagents are too weak for this electron-deficient aniline.[1][2]

    • Switch: Use POCl₃ (if acid stable) or HATU with DIPEA at elevated temperatures (50°C).[1][2][3]

    • Catalysis: Add DMAP (10-20 mol%) . You need a hyper-nucleophilic acyl transfer agent to overcome the aniline's reluctance.[1]

Q: I see "streaking" on my TLC/Column.

  • A: The aniline is dragging.

    • Fix: Pre-wash your silica gel with 1% Et₃N in Hexanes.[1][2]

    • Alternative: If the product is acid-stable, wash the organic layer with 1M HCl. The starting material (aniline) will not protonate easily due to the electron-withdrawing groups, but many impurities might. Note: This specific aniline is so weak it may not even protonate in 1M HCl, staying in the organic layer.[3] Test this on a small scale first.

Visualization: Troubleshooting Logic

The following logic tree outlines the decision process for optimizing yields based on observed byproducts.

ReactionLogic Start Start: Low Yield with 4-Cl-3-ethynyl-2-F-aniline CheckByprod Analyze Crude Mixture (LCMS / NMR) Start->CheckByprod Dimer Symptom: Diyne Dimer Found (Glaser Product) CheckByprod->Dimer Mass = 2M - 2 StartMat Symptom: Unreacted Starting Material (Stalled) CheckByprod->StartMat Mass = M Tars Symptom: Black Tars / Insoluble CheckByprod->Tars Baseline streak Sol_Dimer Action: Reduce CuI loading (<1%); Use Syringe Pump Addition; Strict Degassing. Dimer->Sol_Dimer Sol_Poison Action: Free Amine is Poisoning Pd. Switch to Pd(dppf)Cl2 or Protect Amine (Boc). StartMat->Sol_Poison Sol_Stab Action: Alkyne Polymerization. Add BHT (stabilizer); Keep Temp <60°C. Tars->Sol_Stab

Figure 1: Decision matrix for diagnosing reaction failures based on crude analysis.

Module C: Stability & Storage (The Silent Yield Killer)

Observation: The compound turns from off-white to dark brown upon storage.[1][2]

  • Mechanism: The combination of the electron-rich amine (relative to the ring) and the electron-poor alkyne creates a "push-pull" system susceptible to oxidative polymerization, triggered by light and air.

  • Storage Protocol:

    • Form: Store as the HCl salt if possible. The protonated amine prevents oxidation and polymerization.

    • Conditions: -20°C, under Argon, in amber vials.

    • Re-purification: If the solid is dark, filter through a short pad of neutral alumina (not silica) using CH₂Cl₂ before use.[1][2][3] Silica is acidic enough to trigger decomposition in degraded samples.[1][2]

FAQ: Rapid Fire Solutions

Q: Can I use this molecule in a "Click" reaction (CuAAC)? A: Yes, but the 2-F group makes the alkyne slightly more acidic.[1][2] This accelerates the reaction but also increases the risk of byproduct formation. Use TBTA as a ligand to stabilize the Cu(I) and prevent the aniline from interfering.[2]

Q: Why is my SNAr reaction failing? A: You are likely trying to displace the 4-Cl.[1][2] This is difficult because the 2-F and 3-ethynyl groups crowd the ring, and the 4-Cl is not sufficiently activated. The 2-F is actually the better leaving group in some nucleophilic aromatic substitutions, leading to the wrong regioisomer. Verify your product structure by NMR carefully.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2][3] Chemical Reviews, 107(3), 874-922.[1][2][3] Link[1][2][3]

  • EvitaChem. (n.d.).[1][2] 4-Chloro-3-fluoro-2-methylaniline Reactivity Profile. EvitaChem Technical Data. Link[1][2][3]

  • BenchChem. (2025).[1][2][4][5] Troubleshooting Glaser Coupling in Sonogashira Reactions. BenchChem Technical Support. Link[1][2][3]

  • Organic Chemistry Portal. (n.d.).[1][2] Sonogashira Coupling Protocols and Mechanism. Link

  • Ossila. (n.d.). 4-Chloro-3-fluoroaniline: Properties and Applications in Pharmaceutical Synthesis. Link

Sources

Optimization

Technical Support Center: Polymerization of 4-Chloro-3-ethynyl-2-fluoro-aniline

Welcome to the technical support center for 4-Chloro-3-ethynyl-2-fluoro-aniline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this highly functionalized monome...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-3-ethynyl-2-fluoro-aniline. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this highly functionalized monomer for the synthesis of advanced polymers. The unique combination of halo-, ethynyl-, and amino- functionalities presents distinct opportunities but also specific challenges during polymerization. This document provides in-depth troubleshooting guides and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Understanding the Monomer's Unique Reactivity

The polymerization behavior of 4-Chloro-3-ethynyl-2-fluoro-aniline is fundamentally governed by the electronic and steric effects of its substituents on the aniline core. A clear understanding of these influences is critical for troubleshooting.

  • Aniline Core : The amino group (-NH₂) is the primary site for oxidative polymerization, proceeding through the formation of radical cations.

  • 2-Fluoro Group : This group is strongly electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic attack and oxidation. Its position ortho to the amine also introduces significant steric hindrance, potentially slowing down the rate of polymerization and affecting the polymer's final structure.

  • 4-Chloro Group : Also an electron-withdrawing group, it further deactivates the ring. Crucially, it blocks the para-position, which is the preferred site for head-to-tail coupling in standard aniline polymerization. This forces polymerization to occur through ortho-coupling, which can lead to different polymer morphology and properties.

  • 3-Ethynyl Group : This is the most reactive secondary functional group on the monomer. Under the oxidative conditions required for aniline polymerization, the ethynyl group is highly susceptible to side reactions, including oxidative coupling and cross-linking. This can lead to the formation of insoluble gels and branched, intractable materials.

These combined effects mean that polymerization conditions must be carefully controlled to favor the desired linear polyaniline chain growth while minimizing unwanted side reactions from the ethynyl group.

Monomer_Reactivity cluster_molecule cluster_effects Key Functional Group Effects M 4-Chloro-3-ethynyl-2-fluoro-aniline mol NH2 Amino (-NH₂) Primary Polymerization Site F Fluoro (-F) Steric Hindrance & Deactivation Cl Chloro (-Cl) Blocks Para-Coupling & Deactivation Ethynyl Ethynyl (-C≡CH) High Reactivity & Cross-Linking Risk caption Diagram of monomer with key reactive sites.

Caption: Key reactive sites and substituent effects on the monomer.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my polymerization yield consistently low or zero? A: The combined electron-withdrawing effects of the fluoro and chloro substituents make this monomer significantly less reactive than unsubstituted aniline.[1] Standard polymerization conditions may be insufficient. You likely need a stronger oxidant, optimized pH, or slightly elevated temperature to initiate polymerization.

Q2: My reaction mixture rapidly turned into an insoluble gel. What happened? A: This is a classic sign of uncontrolled cross-linking, almost certainly involving the highly reactive ethynyl group. The oxidative conditions of the main polymerization can trigger side reactions on this group, leading to a 3D polymer network instead of linear chains.

Q3: The polymer I managed to isolate won't dissolve in NMP, DMSO, or other common solvents for polyaniline. How can I characterize or process it? A: Poor solubility is a known issue with polyaniline, but it is severely exacerbated by cross-linking.[1][2] If the polymer is completely insoluble, it suggests a high degree of cross-linking. You may need to rely on solid-state characterization techniques like FTIR, solid-state NMR, and TGA. For processing, consider solution casting directly from the reaction mixture before it fully precipitates, if possible.

Q4: What color should I expect the final polymer to be? A: Like standard polyaniline, the color depends on the oxidation and protonation state. The conductive, protonated emeraldine salt form is typically dark green.[3] The non-conductive emeraldine base is blue/purple, and the fully oxidized pernigraniline form is often dark blue to black.[4]

Section 3: Detailed Troubleshooting Guides

Issue 1: No or Minimal Polymer Formation
Potential CauseScientific ExplanationRecommended Solution
Insufficient Oxidant Strength The monomer is electronically deactivated by two halogen substituents, increasing its oxidation potential compared to aniline. A standard oxidant like ammonium persulfate (APS) at a 1:1 molar ratio may not be potent enough to initiate the reaction efficiently.1. Increase Oxidant Ratio: Titrate the monomer-to-oxidant (e.g., APS) ratio from 1:1 up to 1:1.5. Do this cautiously, as excess oxidant can cause over-oxidation. 2. Change Oxidant: Consider a stronger oxidizing agent. Ferric chloride (FeCl₃) or potassium dichromate (K₂Cr₂O₇) can be more effective for deactivated anilines.[3][5]
Inappropriate Reaction Temperature Polymerization of anilines is typically conducted at low temperatures (0–5 °C) to promote higher molecular weight and minimize side reactions.[6] However, for this deactivated monomer, low temperatures may result in prohibitively slow kinetics.1. Controlled Temperature Increase: If no reaction occurs at 0-5 °C after 1-2 hours, allow the reaction to slowly warm to room temperature. Monitor for color change, which indicates initiation. 2. Maintain Stability: Avoid high temperatures (>40-50 °C), which can accelerate ethynyl side reactions and polymer degradation.[5]
Incorrect pH / Acid Medium Oxidative polymerization of aniline requires a strongly acidic medium (pH < 2.5).[7] The acid serves to protonate the monomer, forming the anilinium ion, and to dope the final polymer into its conductive state.1. Verify Acidity: Ensure you are using an acid of sufficient concentration, typically 1.0 M to 2.0 M HCl or H₂SO₄. 2. Monomer Solubility: Confirm that the monomer salt is fully dissolved in the acidic solution before adding the oxidant.
Issue 2: Rapid Gelation or Formation of Insoluble Precipitate
Potential CauseScientific ExplanationRecommended Solution
Cross-linking via Ethynyl Group This is the most probable cause. The ethynyl group can undergo oxidative coupling under the same conditions used to polymerize the aniline moiety, leading to a rigid, cross-linked network that precipitates as a gel.1. Lower Monomer Concentration: Reduce the initial monomer concentration (e.g., to 0.1 M or lower). This decreases the probability of intermolecular cross-linking reactions. 2. Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for polymerization (e.g., -5 °C to 0 °C) to slow the kinetics of the ethynyl side reactions. 3. Slow Oxidant Addition: Add the oxidant solution dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This keeps the instantaneous concentration of reactive radical species low, favoring linear chain growth.
Over-oxidation of Polymer Backbone Using a large excess of a strong oxidant or allowing the reaction to proceed for too long can lead to the formation of the fully oxidized, rigid pernigraniline state.[8][9] This state is often less soluble and can contribute to premature precipitation.1. Stoichiometric Control: Use the minimum amount of oxidant required for polymerization (start with a 1:1 molar ratio of monomer to oxidant). 2. Quench the Reaction: Once the polymer has formed (indicated by the persistent dark green color), quench the reaction by adding a reducing agent or by immediate filtration to prevent further oxidation.

Section 4: Recommended Starting Protocol

This protocol is designed to balance the need for sufficient reactivity with the imperative to control side reactions.

Protocol 1: Controlled Chemical Oxidative Polymerization

  • Monomer Solution Preparation:

    • In a jacketed reaction vessel maintained at 0 °C, dissolve 4-Chloro-3-ethynyl-2-fluoro-aniline (e.g., 0.2 M) in 1.0 M Hydrochloric Acid (HCl).

    • Stir the solution under an inert atmosphere (Nitrogen or Argon) for 30 minutes until the monomer is fully dissolved, forming the anilinium hydrochloride salt.

  • Oxidant Solution Preparation:

    • In a separate beaker, dissolve ammonium persulfate (APS) in 1.0 M HCl to create a solution with a molar equivalent of 1.1 relative to the monomer.

    • Cool this solution to 0 °C.

  • Polymerization Reaction:

    • Using a syringe pump, add the cold oxidant solution to the stirring monomer solution at a slow, constant rate over 2-3 hours.

    • Maintain the reaction temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours at 0-5 °C. A dark green precipitate, the emeraldine salt form of the polymer, should form.[3]

  • Work-up and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the polymer powder extensively on the filter with 1.0 M HCl to remove unreacted monomer and soluble oligomers.[10]

    • Subsequently, wash with deionized water until the filtrate is neutral to remove excess acid.

    • Finally, wash with methanol or acetone to remove any remaining organic impurities.[11]

    • Dry the final polymer product under vacuum at 40-50 °C for 24 hours.

Section 5: Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common polymerization issues.

Troubleshooting_Workflow start Start Polymerization check_reaction Color Change to Green/Black? start->check_reaction no_reaction Problem: No Reaction / Low Yield check_reaction->no_reaction No gelation Problem: Gelation / Insoluble Precipitate check_reaction->gelation Yes, but forms gel success Success: Polymer Formed Proceed to Purification check_reaction->success Yes sol_oxidant Increase Oxidant Strength/Ratio no_reaction->sol_oxidant sol_temp Increase Temperature Cautiously no_reaction->sol_temp sol_ph Verify pH is < 2.5 no_reaction->sol_ph sol_conc Lower Monomer Concentration gelation->sol_conc sol_add_rate Slow Oxidant Addition Rate gelation->sol_add_rate sol_gel_temp Lower Reaction Temperature gelation->sol_gel_temp caption Logical workflow for troubleshooting polymerization.

Caption: Logical workflow for troubleshooting polymerization.

Section 6: Safety Information

4-Chloro-3-ethynyl-2-fluoro-aniline and its precursors are hazardous chemicals. Based on data for structurally similar compounds, this monomer should be handled with care.

  • Hazards : Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12][13][14]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Conduct all operations in a well-ventilated fume hood.

  • Disposal : Dispose of all chemical waste according to your institution's guidelines and local regulations.

Disclaimer: This guide is for informational purposes only. Always consult the full Safety Data Sheet (SDS) for 4-Chloro-3-ethynyl-2-fluoro-aniline before beginning any experimental work.

References

  • Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437. [Link]

  • Yadav, V. K. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]

  • Kumar, R., et al. (2020). STRUCTURAL CHARACTERIZATION OF POLYANILINE. Plant Archives, 20(1), 2670-2672. [Link]

  • Mondal, S. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 83. [Link]

  • Bhadra, S., & Khastgir, D. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. European Polymer Journal, 44(5), 1263-1269. [Link]

  • Sleleshe, M. K., & Luyt, A. S. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. Polymers, 15(23), 4567. [Link]

  • Toshima, N., & Hara, S. (1995). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Polymer Journal, 27(9), 948-955. [Link]

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22105-22115. [Link]

  • Abu-Abdeen, M. (2007). POLYANILINE: SYNTHESIS, CHARACTERIZATION, SOLUTION PROPERTIES AND COMPOSITES. Middle East Technical University. [Link]

  • Bhadra, S., & Khastgir, D. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. ResearchGate. [Link]

  • Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]

  • Valenzuela, F., et al. (2021). Synthesis and Novel Purification Process of PANI and PANI/AgNPs Composite. Polymers, 13(21), 3698. [Link]

  • Sharma, J., et al. (2021). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Polymers, 13(12), 1997. [Link]

  • Pyrzynska, K., & Mianowski, A. (2022). Polyaniline and Polyaniline-Based Materials as Sorbents in Solid-Phase Extraction Techniques. Molecules, 27(24), 8820. [Link]

  • Sleleshe, M. K., & Luyt, A. S. (2023). Synthesis and Characterization of a Novel Nanosized Polyaniline. MDPI. [Link]

Sources

Troubleshooting

Minimizing side reactions in the coupling of 4-Chloro-3-ethynyl-2-fluoro-aniline

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Minimizing Side Reactions & Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Personalit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-882 Subject: Minimizing Side Reactions & Optimization Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Personality" of Your Molecule

You are working with 4-Chloro-3-ethynyl-2-fluoro-aniline . This is not a standard reagent; it is a "poly-functionalized trap." To successfully couple this molecule (typically via Sonogashira chemistry), you must navigate three competing chemical behaviors inherent to its structure:

  • The "Glaser" Risk: The terminal alkyne (

    
    ) is prone to oxidative homocoupling (
    
    
    
    + Cu), forming diynes instead of your target.
  • The "Aniline" Poison: The free amine (

    
    ) is a potent ligand that can bind to Palladium, displacing your phosphine ligands and deactivating the catalyst (formation of "Palladium Black").
    
  • The "Sandwich" Effect (Steric Hindrance): The ethynyl group at position 3 is sterically crowded between the Fluorine (pos 2) and Chlorine (pos 4). This slows the rate of the desired coupling, giving side reactions more time to dominate.

This guide provides the protocols to suppress these pathways.

Module 1: Diagnosing & Preventing Homocoupling (Glaser)

The Issue: Your terminal alkyne reacts with itself rather than the aryl halide partner. Diagnostic: Reaction mixture turns green/blue (indicative of oxidized Copper species) or TLC shows a non-polar spot that persists.

Mechanism of Failure

In the presence of Copper(I) and trace Oxygen, the alkyne undergoes oxidative dimerization.



Protocol A: The "Copper-Free" Strategy (Recommended)

Eliminating copper removes the mechanism for Glaser coupling entirely. This requires a more active Palladium source to compensate for the lack of the "Copper effect."[1]

Reagents:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%) OR Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or Piperidine
  • Solvent: Acetonitrile or DMF (Anhydrous)

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), Pd catalyst, ligand, and base to the reaction vessel.

  • Purge: Seal vessel and cycle Vacuum/Argon (3x). Do not skip this.

  • Solvent: Add degassed solvent via syringe.

  • Alkyne Addition: Add 4-Chloro-3-ethynyl-2-fluoro-aniline (1.1 equiv) last.

  • Heat: Stir at 60–80°C. (Higher temps are needed for Cu-free).

Protocol B: The "Slow Addition" Strategy (If Copper is Mandatory)

If your electrophile is unreactive and requires Copper co-catalysis:

  • Degas Rigorously: Sparge solvents with Argon for 30 mins (balloon purge is insufficient).

  • Syringe Pump: Dissolve the alkyne in a small volume of solvent. Add it to the main reaction mixture over 2–4 hours via syringe pump.

    • Why? Keeps the instantaneous concentration of alkyne low, statistically favoring the Cross-Coupling over Homocoupling.

Module 2: Managing the Aniline Interference

The Issue: The


 group coordinates to the Pd center, shutting down the catalytic cycle.
Diagnostic:  Reaction stalls at <30% conversion; black precipitate forms immediately upon heating.
Decision Matrix: To Protect or Not to Protect?

AnilineStrategy Start Aniline Interference Risk CheckLigand Are you using bulky ligands? (e.g., XPhos, BrettPhos) Start->CheckLigand CheckScale Is this >10g scale? CheckLigand->CheckScale No (Standard PPh3) Direct STRATEGY 2: Direct Coupling CheckLigand->Direct Yes Protect STRATEGY 1: Protect Amine (Boc/Ac) CheckScale->Protect Yes (Risk High) CheckScale->Direct No (Try Direct First)

Figure 1: Decision tree for managing aniline coordination based on ligand choice and scale.

Technical Fixes

Option 1: In-Situ Protection (The "Lazy" Chemist's Fix) If you cannot afford an extra step, add 1.1 equiv of ZnCl


  or B(C

F

)

.
  • Mechanism:[2][3][4] The Lewis Acid binds the hard nitrogen lone pair, preventing it from poisoning the soft Palladium center, leaving the alkyne free to react.

Option 2: Ligand Overpowering Use Buchwald Precatalysts (e.g., XPhos Pd G3) .

  • Why? These bulky, electron-rich ligands bind Pd so tightly that the aniline cannot displace them. They also facilitate oxidative addition, helping overcome the steric hindrance of your substrate.

Module 3: The "Sandwich" Steric Effect

The Issue: The 3-ethynyl group is flanked by 2-Fluoro and 4-Chloro substituents. Impact: The "Cone Angle" required for the catalyst to approach the alkyne is restricted. Standard catalysts (like Pd(PPh


)

) may be too bulky to effectively access the alkyne if the partner electrophile is also bulky.

Data Table: Ligand Performance for Sterically Hindered Alkynes

Ligand ClassExamplePerformanceNotes
Triphenylphosphine PPh

Poor Often fails for ortho-substituted alkynes due to steric clash.
Bidentate dppf / dppeModerate Good stability, but bite angle may not suit crowded centers.
Biaryl Phosphines SPhos / XPhos Excellent Flexible steric bulk allows access while preventing catalyst death.
N-Heterocyclic Carbenes IPr / IMesHigh extremely active, good for difficult couplings, but air-sensitive setup.

Recommendation: Switch to Pd(dppf)Cl


  or XPhos Pd G3  if yields are low. Avoid PPh

.
Troubleshooting & FAQ

Q: The reaction turns black immediately. Is my catalyst dead? A: Yes, this is "Palladium Black" (aggregated Pd(0)).

  • Cause: The aniline likely stripped the ligands off the Pd, or you ran out of oxidant/substrate.

  • Fix: Add 10-20% more phosphine ligand relative to Pd (e.g., if using 5% Pd, use 10-15% Ligand). This shifts the equilibrium back toward the active catalyst complex.

Q: I see a new spot on LCMS with Mass = (Target + 35). What is it? A: This is likely Hydrochlorination .

  • Cause: If you are using an aryl chloride partner or if HCl is generated and not neutralized, HCl can add across the triple bond.

  • Fix: Ensure your base (Cs

    
    CO
    
    
    
    or TEA) is in excess (2.5 equiv). Switch to an inorganic base if using amine solvents.

Q: Can the C-Cl bond on my molecule react? A: Generally, No , unless you use specific ligands.

  • Explanation: The oxidative addition of Pd into C-Cl bonds is much slower than C-Br or C-I. However, if you use RuPhos or BrettPhos (ligands designed to activate chlorides), you might polymerize your starting material. Stick to XPhos or dppf , which prefer Br/I/Alkyne activation over the deactivated C-Cl bond.

Summary of Validated Workflow

Workflow Input 4-Cl-3-ethynyl-2-F-aniline Step1 Step 1: Scavenge O2 (Freeze-Pump-Thaw) Input->Step1 Step2 Step 2: Select Catalyst (Cu-Free: Pd-XPhos G3) Step1->Step2 Step3 Step 3: Base/Solvent (Cs2CO3 / MeCN) Step2->Step3 Output Target Coupled Product (>85% Yield) Step3->Output

Figure 2: Optimized workflow for minimizing side reactions.

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874–922. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for Homocoupling). Link

  • Gelest, Inc. (2025). Technical Guide: Silanes and Metal-Organics in Coupling Reactions. (General reference for handling silyl-protected alkynes if protection is chosen).
  • BenchChem Technical Notes. (2025). Preventing Glaser Coupling in Sonogashira Reactions. Link

  • Sigma-Aldrich. (2024). Catalyst Poisoning and Deactivation Guide. Link

  • EvitaChem. (2024). Reactivity Profile: 4-Chloro-3-fluoro-2-methylaniline derivatives. Link

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 4-Chloro-3-ethynyl-2-fluoro-aniline

[1] Executive Summary 4-Chloro-3-ethynyl-2-fluoro-aniline is a highly functionalized intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, TRK inhibitors).[1] Its structural complexity—c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-3-ethynyl-2-fluoro-aniline is a highly functionalized intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, TRK inhibitors).[1] Its structural complexity—combining a weak basic aniline core with lipophilic halogen and ethynyl substituents—creates a "solubility paradox": it is too lipophilic for pure aqueous media yet potentially unstable in protic organic solvents if not handled correctly.

This guide provides a scientifically grounded workflow to overcome these solubility barriers while maintaining compound integrity.

Part 1: The Solubility Decision Matrix

Before attempting dissolution, consult this logic flow to match your application with the correct solubilization strategy.

Solubility_Decision_Tree Start Start: Define End-Use Application App_Type Application Type? Start->App_Type InVitro In Vitro / Cellular Assays (Max < 1% DMSO) App_Type->InVitro InVivo In Vivo / Animal Studies (High Conc. Required) App_Type->InVivo ChemSynth Chemical Synthesis (Reagent Use) App_Type->ChemSynth Stock_DMSO Prepare 10-100 mM Stock in Anhydrous DMSO InVitro->Stock_DMSO Formulation Select Formulation Vehicle InVivo->Formulation Synth_Solv DCM, THF, or Toluene (Avoid protic solvents if reactive) ChemSynth->Synth_Solv Precipitation Risk: Precipitation upon dilution? Stock_DMSO->Precipitation Dilution Serial Dilution in Media Precipitation->Dilution No Soln_Precip Use Intermediate Dilution Step (PBS + 0.1% Tween 80) Precipitation->Soln_Precip Yes Vehicle_A pH Adjustment (Acidified Saline/Citrate) Formulation->Vehicle_A Route: IV/IP Vehicle_B Cosolvent System (PEG400 / Captisol®) Formulation->Vehicle_B Route: PO (Oral)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Part 2: Technical Troubleshooting & FAQs

Section 1: Initial Assessment & Stock Preparation[1]

Q1: Why is this compound so difficult to dissolve in water despite having an amine group? Technical Insight: The aniline nitrogen is a weak base, but its basicity is drastically reduced by the electron-withdrawing effects of the ortho-fluorine and para-chlorine atoms.[1]

  • Electronic Effect: The fluorine atom at the 2-position exerts a strong inductive effect (-I), pulling electron density away from the nitrogen, lowering the pKa (likely to the range of 2.0–3.0).[1]

  • Lipophilicity: The ethynyl (-C≡CH) and chloro (-Cl) groups are highly lipophilic, significantly increasing the LogP (partition coefficient).[1]

  • Result: At neutral pH (7.4), the compound exists almost entirely in its uncharged, hydrophobic form, leading to aqueous solubility often < 1 µg/mL.

Q2: What is the "Gold Standard" solvent for stock solutions? Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide). [1]

  • Protocol: Dissolve the solid to a concentration of 10 mM to 50 mM.

  • Critical Warning: Avoid alcohols (Methanol/Ethanol) for long-term storage.[1] The ethynyl group can be sensitive to nucleophilic attack or polymerization over time in protic solvents under light exposure.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the ethynyl moiety) and store at -20°C or -80°C under argon/nitrogen.

Section 2: Aqueous Solubility & pH Manipulation

Q3: Can I use acid to dissolve it? Yes, but specific acids are required. Since the pKa is low (~2.5), weak acids like acetic acid will not fully protonate the amine.[1] You need a strong acid to drive salt formation.

  • Method: Use 1.0 to 1.1 equivalents of Hydrochloric Acid (HCl) or Methanesulfonic Acid (MsOH).[1]

  • Workflow:

    • Suspend the compound in water.

    • Slowly add 1M HCl (dropwise) while monitoring dissolution.

    • Once dissolved, the pH will likely be very acidic (< pH 2).

    • Caution: This solution is suitable for IV/IP injection only if diluted or buffered immediately before use, as high acidity causes tissue necrosis.[1]

Q4: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this? This is a classic "crash-out" phenomenon caused by the rapid change in polarity.[1] Troubleshooting Protocol:

  • Pre-dilution: Do not add 100% DMSO stock directly to media.[1]

  • Intermediate Step: Dilute the DMSO stock 1:10 into PBS containing 0.1% Tween 80 or 5% PEG400 .

  • Final Step: Add this intermediate solution to your cell culture media.

  • Verification: Inspect under a microscope for micro-precipitates (crystals) which can cause false positives in cytotoxicity assays.[1]

Section 3: Advanced Formulation for Animal Studies

Q5: I need to dose mice orally (PO) at 50 mg/kg. Simple pH adjustment isn't working. What is the recommended vehicle? For high-dose applications, simple salt formation often fails due to the "common ion effect" in the stomach or rapid precipitation in the intestine.[1] Use a Cosolvent/Surfactant System .[1]

Recommended Formulation Recipe (Standard):

ComponentPercentage (v/v)Function
DMSO 5%Primary solubilizer
PEG 400 40%Cosolvent (prevents precipitation)
Tween 80 5%Surfactant (wetting agent)
Saline / Water 50%Diluent

Preparation Steps:

  • Dissolve compound in DMSO (5% of total volume).

  • Add PEG 400 (40% of total volume) and vortex until clear.

  • Add Tween 80 (5% of total volume) and mix.

  • Slowly add warm (37°C) Saline/Water (50%) while vortexing.

    • Note: If turbidity occurs, sonicate at 40°C for 5-10 minutes.

Alternative: Cyclodextrin Complexation (Preferred for IV) [1]

  • Vehicle: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]

  • Mechanism: The lipophilic "bucket" of the cyclodextrin encapsulates the chloro-ethynyl-phenyl core, shielding it from water while maintaining solubility.[1]

  • Protocol: Add compound to 20% HP-β-CD solution. Adjust pH to 4.0 with 0.1M HCl. Sonicate for 30-60 mins.

Section 4: Stability & Handling

Q6: Are there specific stability risks I should be aware of? Yes. The ethynyl (alkyne) group is the weak link. [1]

  • Risk 1: Polymerization. Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of copper traces or oxygen, forming dimers.[1]

    • Prevention:[1] Use high-purity solvents (HPLC grade) free of metal ions.[1]

  • Risk 2: Photostability. Halogenated anilines are prone to photolytic dehalogenation.[1]

    • Prevention:[1] Always work in low-light conditions or use amber glassware.[1]

Part 3: Experimental Workflow Visualization

The following diagram illustrates the Salt Formation & Verification workflow, critical for generating aqueous-soluble forms for injection.

Salt_Formation_Workflow Input Solid Compound (Free Base) Solvent Suspend in Minimal MeOH/Water Input->Solvent Acid_Add Add 1.05 eq. 1M HCl or MsOH Solvent->Acid_Add Check Check Dissolution (Clear Solution?) Acid_Add->Check Success Lyophilize to obtain Stable Salt Powder Check->Success Yes Fail Add Heat (40°C) or Sonicate Check->Fail No Fail_Retry Still Insoluble? Fail->Fail_Retry Fail_Retry->Check Dissolved Switch_Acid Switch Counter-ion (Try H2SO4 or Tosylate) Fail_Retry->Switch_Acid Precipitate Persists

Figure 2: Step-by-step workflow for converting the free base into a soluble salt form.

References

  • PubChem Compound Summary: 4-Chloro-2-fluoroaniline . National Center for Biotechnology Information. Retrieved February 17, 2026. [Link] (Cited for: Structural analog properties, pKa estimation, and halogen electronic effects).[1]

  • Strategies to Address Low Drug Solubility in Discovery and Development . Pharmacological Reviews. (Cited for: General protocols on Cosolvent (DMSO/PEG) and Cyclodextrin (HP-β-CD) formulations for lipophilic weak bases).[1]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry (LC-MS) Fragmentation Patterns of 4-Chloro-3-ethynyl-2-fluoro-aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (LC-MS/MS) behavior of 4-Chloro-3-ethynyl-2-fluoro-aniline (C₈H₅ClFN). As a poly-functionalized aromatic intermediate—often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors)—its reliable identification requires specific knowledge of its ionization physics and dissociation mechanics.

Key Findings:

  • Optimal Ionization: Electrospray Ionization in Positive mode (ESI+ ) yields the highest sensitivity due to the basic amine moiety.

  • Diagnostic Signature: The molecule exhibits a unique neutral loss of Hydrogen Fluoride (HF, 20 Da) , driven by the ortho-effect between the amine and fluorine substituents.

  • Validation: The presence of a Chlorine atom provides a mandatory 3:1 isotopic ratio (

    
    ) at m/z 170/172, serving as an internal spectral validation standard.
    

Chemical Identity & Structural Context

Before interpreting spectra, the structural logic must be defined. The proximity of functional groups dictates the fragmentation pathways.

FeatureSpecificationMass ContributionMS Significance
Formula C₈H₅ClFN169.01 Da (Monoisotopic)Neutral Mass
Precursor [M+H]⁺170.01 Da Primary ESI+ Ion
Amine (-NH₂) Position 1+16 DaProtonation site (Charge localization)
Fluoro (-F) Position 2+19 DaOrtho to Amine; facilitates HF loss
Ethynyl (-C≡CH) Position 3+25 DaReactive alkyne; potential cyclization
Chloro (-Cl) Position 4+35/37 Dadistinct 3:1 Isotope Pattern

Comparative Analysis: Methodologies & Alternatives

To ensure data integrity, we compare the performance of this analyte under different experimental conditions and against structural analogs.

Ionization Source Comparison: ESI vs. APCI
FeatureESI+ (Recommended) APCI+ (Alternative) Verdict
Mechanism Solution-phase protonation.Gas-phase proton transfer.ESI+ Wins
Sensitivity High. The aniline nitrogen is easily protonated in acidic mobile phases (0.1% Formic Acid).Moderate. Better for non-polar compounds, but this molecule has sufficient polarity.Use ESI for trace analysis.
Fragmentation Soft. Preserves the [M+H]⁺ precursor.Harder. May induce thermal degradation of the ethynyl group.ESI provides cleaner MS1.
Structural Analog Comparison (Diagnostic Specificity)

Comparing the target against "Alternative" structures reveals which fragments are unique identifiers.

FragmentTarget Molecule Analog: 4-Chloroaniline Significance
[M+H]⁺ m/z 170m/z 128Mass shift due to Ethynyl (+24) + Fluoro (+18).
Loss of HF (-20) Yes (m/z 150) No Primary Diagnostic. Requires ortho-F.
Loss of HCN (-27) Yes (m/z 143)Yes (m/z 101)Generic aniline marker (Non-specific).
Isotope Pattern Yes (Cl present)Yes (Cl present)Confirms halogenation in both.

Deep Dive: Fragmentation Pathways & Causality

This section details the mechanistic origins of the observed ions.

The Precursor Ion ([M+H]⁺)[2]
  • m/z 170.0 (100%) : The

    
     isotopologue.
    
  • m/z 172.0 (~33%) : The

    
     isotopologue.
    
  • Mechanism: Protonation occurs on the amine nitrogen (

    
    ).
    
Primary Pathway: The Ortho-Effect (Loss of HF)
  • Transition: m/z 170

    
     m/z 150 (
    
    
    
    20 Da).
  • Causality: The fluorine atom at C2 and the protonated amine at C1 are in an ortho relationship.[1] A four-membered transition state allows the fluorine to abstract a proton from the amine, eliminating neutral Hydrogen Fluoride (HF).

  • Significance: This is the most reliable "fingerprint" transition for this specific isomer. If the F were at the meta or para position, this loss would be significantly suppressed.

Secondary Pathway: Ring Contraction (Loss of HCN)
  • Transition: m/z 170

    
     m/z 143 (
    
    
    
    27 Da).
  • Causality: Common to all anilines. The aromatic ring opens, and the nitrogen is expelled as Hydrogen Cyanide (HCN). This often competes with HF loss.

Tertiary Pathway: Ethynyl Cleavage
  • Transition: m/z 170

    
     m/z 144 (
    
    
    
    26 Da).
  • Causality: Loss of Acetylene (C₂H₂). While less common in soft ESI, high collision energies (HCD > 35 eV) can shear the ethynyl group.

Visualization of Fragmentation Logic

The following diagram illustrates the hierarchical breakdown of the molecule, color-coded by process type.

FragmentationTree Precursor Precursor Ion [M+H]+ m/z 170 (100%) m/z 172 (33%) Frag_HF [M+H - HF]+ m/z 150 (Ortho-Effect) Precursor->Frag_HF -20 Da (HF) Low CE (10-20 eV) Frag_HCN [M+H - HCN]+ m/z 143 (Aniline Characteristic) Precursor->Frag_HCN -27 Da (HCN) Med CE (20-30 eV) Frag_C2H2 [M+H - C2H2]+ m/z 144 (Ethynyl Loss) Precursor->Frag_C2H2 -26 Da (C2H2) High CE (>35 eV) Frag_Deep Ring Fragments m/z < 100 Frag_HF->Frag_Deep Frag_HCN->Frag_Deep

Figure 1: Fragmentation tree for 4-Chloro-3-ethynyl-2-fluoro-aniline showing energy-dependent pathways.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and includes internal validation steps.

Step 1: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes. (The ethynyl and chloro groups make this molecule moderately hydrophobic; expect elution ~3.0 - 3.5 min).

Step 2: MS Source Settings (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Sheath Gas: 350°C (Ensures desolvation of the amine).

Step 3: Data Acquisition & Validation
  • Full Scan (MS1): Verify the precursor at m/z 170.

  • Isotope Check: CRITICAL STEP. Zoom into m/z 170. You must see a peak at m/z 172 with approximately 33% intensity of the main peak. If this is absent, the identification is incorrect (likely a dechlorination artifact or wrong compound).

  • Targeted MS/MS: Apply a Collision Energy (CE) ramp (e.g., 15-45 eV).

  • Confirmation: Extract Ion Chromatogram (EIC) for m/z 150.0 (Loss of HF). This peak must co-elute exactly with the parent.

Workflow Diagram

Workflow Sample Sample Prep (1 ppm in MeOH) LC LC Separation (C18 Gradient) Sample->LC ESI ESI+ Source (Protonation) LC->ESI MS1 MS1 Survey (Check m/z 170/172) ESI->MS1 MS2 MS/MS Fragmentation (CE Ramp 15-45eV) MS1->MS2 Data Data Analysis (Confirm HF Loss) MS2->Data

Figure 2: Analytical workflow for the identification of halogenated ethynyl anilines.

References

  • BenchChem. (2025).[3] A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Retrieved from

  • McLafferty, F. W. (1959).[4] Mass Spectrometric Analysis.[5][3][4][6][7][8][9][10][11][12] Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[4] (Foundational text on rearrangement mechanisms).

  • Holčapek, M., et al. (2010). Fragmentation of isomeric haloanilines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Establishes the ortho-effect rules for HF loss).
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline for synthesis: Safety and Properties. Retrieved from

  • Ossila. (n.d.). 4-Chloro-3-fluoroaniline Building Block Properties. Retrieved from

Sources

Comparative

Comparing reactivity of 4-Chloro-3-ethynyl-2-fluoro-aniline vs non-fluorinated analogs

An In-depth Technical Guide to the Reactivity of 4-Chloro-3-ethynyl-2-fluoro-aniline vs. Non-Fluorinated Analogs Executive Summary: The "Fluorine Effect" on the Aniline Scaffold This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 4-Chloro-3-ethynyl-2-fluoro-aniline vs. Non-Fluorinated Analogs

Executive Summary: The "Fluorine Effect" on the Aniline Scaffold

This guide provides a technical comparison between 4-Chloro-3-ethynyl-2-fluoro-aniline (Compound F) and its non-fluorinated analog, 4-Chloro-3-ethynylaniline (Compound H) .[1]

For researchers in kinase inhibitor development (particularly EGFR and KRAS), this scaffold represents a critical "warhead" or linker motif.[1] The introduction of the fluorine atom at the ortho-position (C2) relative to the amine is not merely a steric modification; it fundamentally alters the electronic landscape of the molecule.

Key Technical Takeaways:

  • Nucleophilicity: The C2-Fluorine significantly reduces the basicity and nucleophilicity of the aniline nitrogen via inductive withdrawal (

    
     effect), necessitating more active catalysts for cross-coupling.
    
  • Alkyne Acidity: The electron-deficient ring increases the acidity of the terminal alkyne proton, accelerating base-mediated activation in Sonogashira and Click chemistry.

  • Metabolic/Chemical Stability: The F-analog exhibits superior resistance to oxidative degradation (e.g., quinone imine formation) compared to the electron-rich non-fluorinated analog.[1]

Chemical Profile & Electronic Comparison

The following table summarizes the estimated physicochemical shifts caused by the C2-Fluorine substitution.

Feature4-Chloro-3-ethynyl-2-fluoro-aniline (Compound F)4-Chloro-3-ethynylaniline (Compound H)Impact of Fluorine
Aniline

(Conj.[1] Acid)
~3.2 - 3.5 ~4.2 - 4.6 Decreased Basicity: The

effect of F stabilizes the lone pair, making it less available for protonation or nucleophilic attack.[1]
Alkyne

(

)
~24 ~25-26 Increased Acidity: The electron-poor ring stabilizes the acetylide anion, facilitating deprotonation.[1]
Electronic Character Electron-Deficient (

-acceptor character)
Electron-Neutral/RichReactivity Switch: Compound F is harder to oxidize but requires stronger activation for

-functionalization.[1]
LogP (Lipophilicity) ~2.8 ~2.5 Increased Lipophilicity: F increases permeability and alters binding pocket hydrophobic interactions.[1]

Reactivity Analysis & Experimental Implications

A. Nucleophilic Reactivity: The Challenge of -Functionalization

The most distinct difference lies in the reactivity of the primary amine. In Compound H , the lone pair is relatively available.[1] In Compound F , the ortho-fluorine pulls electron density away.[1]

  • Amide Coupling:

    • Compound H: Reacts readily with acid chlorides or activated esters (HATU/DIEA) at room temperature.[1]

    • Compound F: Often requires elevated temperatures (

      
      ) or more potent coupling agents (e.g., 
      
      
      
      in pyridine) to overcome the reduced nucleophilicity.[1]
  • Buchwald-Hartwig Amination:

    • Compound H: Standard conditions (Pd(OAc)

      
      , BINAP, Cs
      
      
      
      CO
      
      
      ) work well.
    • Compound F: The "deactivated" aniline is a poor partner.[1]

    • Protocol Adjustment: Switch to electron-rich, bulky biaryl phosphine ligands (e.g., BrettPhos or XPhos ) and stronger bases (LiHMDS or NaO

      
      Bu) to facilitate the reductive elimination step.[1]
      
B. Alkyne Reactivity: Sonogashira & Click Chemistry

The ethynyl group at C3 is the "handle" for further elaboration.[1]

  • Sonogashira Coupling:

    • Compound F: The increased acidity of the alkyne proton allows for faster transmetallation.[1] However, the electron-poor ring can make the resulting internal alkyne susceptible to nucleophilic attack (hydration) if acidic workups are too harsh.

    • Optimization: Use "Copper-free" conditions if possible to avoid homocoupling (Glaser coupling), which is accelerated by the higher acidity of Compound F.[1]

  • CuAAC (Click Reaction):

    • Compound F: Reacts faster than Compound H. The electron-withdrawing ring lowers the LUMO of the alkyne, narrowing the energy gap with the azide HOMO.

Visualization of Reactivity Logic

The following diagram maps the electronic "hotspots" and how the Fluorine atom modulates reactivity across the scaffold.

ReactivityMap cluster_outcomes Experimental Consequences F_Atom Fluorine (C2) (-I Effect) Amine Aniline NH2 (C1) Nucleophile F_Atom->Amine Deactivates (Lowers pKa) Ring Aromatic Ring Scaffold F_Atom->Ring Withdraws e- Density Res1 Slower Amide Coupling Amine->Res1 Alkyne Ethynyl (C3) Click/Coupling Handle Res2 Faster Sonogashira Activation Alkyne->Res2 Ring->Alkyne Increases Acidity of C-H

Figure 1: Mechanistic influence of the C2-Fluorine on the reactivity of the amine and alkyne moieties.

Comparative Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (N-Arylation)

Objective: Coupling the aniline to a heteroaryl chloride (e.g., Quinazoline core).

ParameterStandard Condition (For Non-F Analog) Optimized Condition (For F-Analog)
Catalyst Pd(OAc)

(5 mol%)
Pd

(dba)

(2-5 mol%)
Ligand BINAP or dppfBrettPhos or XPhos (Crucial for deactivated amines)
Base Cs

CO

NaO

Bu
(Stronger base needed)
Solvent/Temp Toluene, 80°C1,4-Dioxane, 100-110°C
Time 4-6 Hours12-16 Hours

Step-by-Step (Optimized for Compound F):

  • Charge a Schlenk tube with Pd

    
    (dba)
    
    
    
    (2 mol%) and BrettPhos (4 mol%).[1] Purge with Argon.
  • Add anhydrous 1,4-dioxane and stir at 110°C for 2 minutes to pre-form the active catalyst species (color change to deep orange/red).

  • Add 4-Chloro-3-ethynyl-2-fluoro-aniline (1.0 equiv), the Aryl Halide (1.0 equiv), and NaO

    
    Bu  (1.4 equiv).[1]
    
  • Stir at 100°C. Monitor via LC-MS. Note: The F-analog will show a slower conversion rate.[1] Do not quench early.

Protocol B: Sonogashira Coupling (C-C Bond Formation)

Objective: Functionalizing the C3-alkyne.

Critical Adjustment for Compound F: Due to the higher acidity of the alkyne proton, reduce the basicity of the system to prevent side reactions.

  • Non-F Analog: Et

    
    N as solvent/base is common.[1]
    
  • F-Analog: Use Et

    
    N (2 equiv) in THF or DMF . Avoid neat amine solvents if possible to prevent base-catalyzed degradation of the electron-poor ring.[1]
    

Decision Logic for Synthesis Planning

Use this flow to select the correct pathway based on your starting material.

SynthesisDecision Start Start: 4-Chloro-3-ethynyl-2-fluoro-aniline Goal Goal: Functionalization? Start->Goal N_Func N_Func Goal->N_Func React Amine (NH2) C_Func C_Func Goal->C_Func React Alkyne (C≡C) Check_E Check_E N_Func->Check_E Electrophile Type? Sono Sono C_Func->Sono Sonogashira Strong Strong Check_E->Strong Acid Chloride Weak Weak Check_E->Weak Aryl Halide Cond1 Cond1 Strong->Cond1 Use Pyridine/DCM (Standard) Cond2 Cond2 Weak->Cond2 Use BrettPhos/Pd (High Activity Required) Cond3 Cond3 Sono->Cond3 Mild Base (Et3N/THF) Avoid Homocoupling

Figure 2: Decision tree for functionalizing the fluorinated scaffold.

References

  • Ortho-Fluorine Effects in Aniline Reactivity

    • Title: "A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines"
    • Source: Organic Chemistry Frontiers (RSC)[1]

    • URL:[Link]

  • Buchwald-Hartwig Optimization for Deactiv

    • Title: "Buchwald-Hartwig Amination: A Practical Guide" (General Principles applied to deactiv
    • Source: Wikipedia / Organic Chemistry Portal (Synthesized Concept)[1]

    • URL:[Link][1]

  • Sonogashira Coupling of Electron-Deficient Alkynes

    • Title: "Copper-free Sonogashira cross-coupling reactions: an overview"
    • Source: RSC Advances[1]

    • URL:[Link]

  • Physicochemical Properties of Fluoroanilines

    • Title: "Substituent Effects on the Physical Properties and pKa of Aniline"
    • Source: AFIT Scholar[1]

    • URL:[Link]

Sources

Validation

Infrared (IR) spectroscopy characteristic peaks of 4-Chloro-3-ethynyl-2-fluoro-aniline

Technical Comparison Guide: IR Characterization of 4-Chloro-3-ethynyl-2-fluoro-aniline Executive Summary 4-Chloro-3-ethynyl-2-fluoro-aniline is a highly specialized intermediate, often utilized as a scaffold in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Characterization of 4-Chloro-3-ethynyl-2-fluoro-aniline

Executive Summary

4-Chloro-3-ethynyl-2-fluoro-aniline is a highly specialized intermediate, often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., targeting EGFR or ROS1). Its structural complexity—featuring a halogenated aromatic core, a primary amine, and a terminal alkyne—presents a unique challenge for spectroscopic characterization.

This guide provides a technical analysis of the compound’s Infrared (IR) signature. Unlike standard datasheets, we compare the diagnostic performance of this compound against its synthetic precursors (to validate reaction completion) and evaluate ATR vs. Transmission sampling modes to determine the optimal workflow for detection.

Characteristic Peak Analysis (Theoretical Baseline)

The IR spectrum of this molecule is defined by the interplay between the electron-withdrawing halogens and the resonance-active amino group. The "Fingerprint" of this molecule relies on detecting the terminal alkyne amidst a background of amine signals.

Table 1: Diagnostic IR Bands & Assignments
Functional GroupFrequency (

)
IntensityPeak MorphologyDiagnostic Value

Stretch
3280 – 3320 StrongSharp Critical. Distinguishes the alkyne from the broader amine N-H bands.

Stretch
(

)
3350 – 3450MediumBroad / DoubletConfirm primary amine. Often overlaps with

.

Stretch
2100 – 2250 Weak/MedSharpConfirmation. Confirms the triple bond backbone.

Scissoring
1610 – 1640MediumSharpTypical primary amine deformation.
Aromatic Ring (

)
1480 – 1590VariableMultiple BandsSkeletal vibrations of the benzene ring.

Stretch
1200 – 1250Very StrongBroadHigh intensity due to the C-F dipole.

Stretch
1050 – 1090StrongSharpAryl chloride signature.
OOP Bending (2 adj H)800 – 860StrongSharpIndicates 1,2,3,4-tetrasubstitution (H5, H6 adjacency).

Expert Insight: The most common error in characterizing this compound is misidentifying the sharp


 stretch (alkyne) as part of the N-H amine doublet. The alkyne peak is significantly sharper and typically appears at slightly lower wavenumbers than the asymmetric N-H stretch.

Comparative Analysis: Performance & Alternatives

This section compares the IR "performance" in two contexts:

  • Chemical Context: Target Molecule vs. Synthetic Precursor (Process Control).

  • Methodological Context: Diamond ATR vs. KBr Transmission (Technique Selection).

Comparison A: Reaction Monitoring (Target vs. Precursor)

Scenario: Verifying the Sonogashira coupling of 4-Chloro-2-fluoro-3-iodoaniline (Precursor) to form the target.

FeaturePrecursor (3-Iodo) Target (3-Ethynyl) Status
3300

Region
Broad N-H doublet only.New sharp spike at ~3310

(

).
Pass (Reaction Success)
2100-2200

Region
Silent (Baseline flat).New band at ~2150

(

).
Pass (Reaction Success)
Fingerprint (<1000

)
C-I stretch (often <600, hard to see).C-I absent; Pattern shift.Secondary Check
Comparison B: Sampling Technique (Diamond ATR vs. KBr)

Scenario: You need to quantify the alkyne content to assess purity.

ParameterDiamond ATR KBr Pellet (Transmission) Verdict
Workflow Efficiency High. No prep, <1 min.Low. Requires grinding/pressing (~15 mins).ATR wins for routine ID.
Alkyne Detection (

)
Compromised. Diamond has strong phonon absorption at 1900-2300

, often masking weak alkyne signals.
Excellent. Clear, unobstructed baseline in the 2100

region.
KBr wins for detailed analysis.
Resolution Medium (2-4

).
High.KBr preferred for resolving N-H/

overlap.

Recommendation: For routine identification, use ATR . However, if the


 peak at ~2150 

is weak or obscured by noise, you must switch to KBr transmission or a ZnSe ATR crystal to validate the triple bond.

Experimental Protocol: Validated Characterization Workflow

Objective: Acquire a publication-grade spectrum to confirm the identity of 4-Chloro-3-ethynyl-2-fluoro-aniline.

Materials:

  • Sample: ~5 mg 4-Chloro-3-ethynyl-2-fluoro-aniline (Solid).

  • Solvent (for cleaning): Isopropanol (HPLC Grade).

  • Background: Air (ATR) or Pure KBr (Transmission).

Step-by-Step Procedure:

  • System Initialization:

    • Purge the FTIR spectrometer with dry nitrogen for 15 minutes to remove atmospheric

      
       and 
      
      
      
      (Water vapor interferes with the N-H/alkyne region).
    • Set resolution to 2

      
        (Critical for resolving the sharp alkyne peak).
      
    • Set scans to 32 (ATR) or 16 (KBr).

  • Background Acquisition:

    • Collect an open-beam background spectrum. Ensure the region 2000-2500

      
       is relatively flat (check for diamond phonon noise if using ATR).
      
  • Sample Loading:

    • Method A (ATR): Place solid sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

    • Method B (KBr): Grind 2 mg sample with 200 mg dry KBr. Press into a translucent pellet.

  • Data Collection & Processing:

    • Acquire the sample spectrum.

    • Perform Baseline Correction (Rubberband method preferred).

    • Normalization: Normalize the strongest peak (likely C-F stretch ~1250

      
      ) to 1.0 absorbance units for comparison.
      
  • Validation Criteria (Go/No-Go):

    • Check 1: Is there a sharp peak at ~3300

      
      ? (Yes = Alkyne present).
      
    • Check 2: Is the 2100-2250

      
       region visible? (If noisy, re-run with KBr).
      

Logic Visualization (Workflow)

The following diagram illustrates the decision logic for characterizing this specific intermediate, addressing the common pitfalls of overlapping bands.

IR_Characterization_Workflow Start Start: Sample Analysis Acquire Acquire Spectrum (Resolution: 2 cm⁻¹) Start->Acquire Check_3300 Analyze 3300 cm⁻¹ Region Acquire->Check_3300 Decision_Sharp Is there a SHARP spike at ~3310 cm⁻¹? Check_3300->Decision_Sharp Amine_Only Result: Amine Only (Precursor/Impure) Decision_Sharp->Amine_Only No (Broad only) Alkyne_Present Result: Alkyne Detected (Target Structure) Decision_Sharp->Alkyne_Present Yes Check_2100 Check 2100-2250 cm⁻¹ (Triple Bond Stretch) Alkyne_Present->Check_2100 Decision_Noise Is Signal Obscured by Noise? Check_2100->Decision_Noise Switch_Method Action: Switch to KBr Transmission Decision_Noise->Switch_Method Yes (Diamond Artifacts) Confirm_Final Final Confirmation: 4-Chloro-3-ethynyl-2-fluoro-aniline Decision_Noise->Confirm_Final No (Clear Band) Switch_Method->Confirm_Final Re-acquire

Caption: Decision tree for validating the ethynyl moiety, highlighting the critical switch to KBr transmission if ATR artifacts obscure the triple bond region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for theoretical peak assignment).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data Interpretation. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
Comparative

Benchmarking synthetic routes for 4-Chloro-3-ethynyl-2-fluoro-aniline against literature methods

Executive Summary The synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline (Target Molecule, TM) presents a classic "crowded core" challenge in medicinal chemistry. This intermediate is increasingly critical for next-generat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Chloro-3-ethynyl-2-fluoro-aniline (Target Molecule, TM) presents a classic "crowded core" challenge in medicinal chemistry. This intermediate is increasingly critical for next-generation kinase inhibitors (e.g., KRAS, EGFR targeting) where the ethynyl moiety serves as a "warhead" handle or a rigid linker.[1]

This guide benchmarks two distinct synthetic philosophies:

  • Route A (The "Classical" Trap): Direct Electrophilic Aromatic Substitution (EAS) on 4-chloro-2-fluoroaniline.

  • Route B (The "Engineered" Solution): Directed Ortho Metalation (DoM) followed by Sonogashira coupling.[1]

Key Finding: While Route A appears shorter on paper, it fails to deliver scalable regioselectivity.[1] Route B is the recommended industry standard , offering a self-validating mechanism for regiocontrol (>98% isomer purity) and higher overall process reliability.[1]

Part 1: Structural Analysis & Synthetic Logic

The difficulty in synthesizing the TM lies in the precise placement of the ethynyl group at Position 3 , sandwiched between a Fluorine atom (Pos 2) and a Chlorine atom (Pos 4).[1]

The Regioselectivity Paradox
  • The Substrate: 4-Chloro-2-fluoroaniline.[2][3]

  • The Conflict:

    • NH₂ Group (Pos 1): A strong ortho/para director (Resonance).[1] It directs incoming electrophiles primarily to Position 6 (the only open ortho site).

    • F Group (Pos 2): A weak donor but strong inductive withdrawer.

    • The Goal: We need to functionalize Position 3 .

The diagram below illustrates why standard chemistry fails and how metalation succeeds.

RegioselectivityLogic Start Starting Material: 4-Chloro-2-fluoroaniline MethodA Method A: Electrophilic Halogenation (NIS or Br2) Start->MethodA MethodB Method B: Directed Ortho Metalation (Protection + n-BuLi) Start->MethodB MechA Mechanism: Resonance Dominated NH2 directs to Pos 6 MethodA->MechA Electronic Control ProductA Major Product: 6-Iodo-isomer (WRONG ISOMER) MechA->ProductA MechB Mechanism: Acidity/Coordination Dominated Li coordinates to F; H-3 is most acidic MethodB->MechB Steric/Coordination Control ProductB Major Product: 3-Iodo-isomer (CORRECT ISOMER) MechB->ProductB

Figure 1: Mechanistic divergence between Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

Part 2: Benchmarking the Routes

Route A: Direct Halogenation (The Baseline)[1]
  • Protocol: Reaction of 4-chloro-2-fluoroaniline with N-Iodosuccinimide (NIS) in DMF or Acetic Acid.

  • Outcome: The amino group strongly activates Position 6.

  • Performance Data:

    • Regioselectivity: ~85:15 favoring the wrong isomer (6-iodo).

    • Purification: Requires difficult column chromatography to separate the 6-iodo (major) from the 3-iodo (minor).

    • Verdict: NOT RECOMMENDED for scale-up.

Route B: Protection / DoM / Sonogashira (The Gold Standard)

This route utilizes the acidity of the proton at Position 3 (C-3 H). The hydrogen at C-3 is "sandwiched" between two halogens (F and Cl), making it significantly more acidic than H-5 or H-6. However, the NH₂ protons must be masked first.[1]

  • Step 1: Protection. Convert Aniline to Pivalamide or Carbamate (Boc).

  • Step 2: Lithiation. Treat with n-BuLi or LTMP at -78°C. The Lithium coordinates with the Fluorine and the Carbonyl of the protecting group, directing metalation exclusively to C-3.

  • Step 3: Quench. Add Iodine (I₂) or Bromine (Br₂).[1]

  • Step 4: Sonogashira. Coupling with TMS-Acetylene.

  • Step 5: Global Deprotection. Removal of TMS and the Amine protecting group.

FeatureRoute A (Direct EAS)Route B (DoM Strategy)
Step Count 3 (Linear)5 (Convergent logic)
Key Reagents NIS, Pd-CatBoc₂O, n-BuLi, I₂, TMS-Acetylene
Regioselectivity Poor (Favors C-6)Excellent (>98% C-3)
Overall Yield < 15% (isolated)45 - 60% (isolated)
Scalability Low (Chromatography bottleneck)High (Crystallizable intermediates)

Part 3: Detailed Experimental Protocol (Route B)

This protocol is designed for high-fidelity reproduction in a standard research lab.

Phase 1: Synthesis of the "Anchor" Intermediate (3-Iodo Precursor)

Target:tert-butyl (4-chloro-2-fluoro-3-iodophenyl)carbamate.

  • Protection:

    • Dissolve 4-chloro-2-fluoroaniline (1.0 equiv) in THF.

    • Add Boc₂O (1.1 equiv) and catalytic DMAP (0.05 equiv). Reflux until conversion is complete.

    • Checkpoint: Monitor via TLC/LCMS. The product (Boc-aniline) is less polar.

  • Directed Lithiation (The Critical Step):

    • Cool the Boc-protected aniline solution (in anhydrous THF) to -78°C under Nitrogen/Argon.

    • Add n-Butyllithium (2.2 equiv) dropwise.

      • Note: 2.0+ equiv is needed: 1 equiv to deprotonate the NH-Boc, the second to lithiate the ring.[1]

    • Stir for 1 hour at -78°C. The solution often turns yellow/orange.

    • Add a solution of Iodine (I₂, 1.2 equiv) in THF dropwise.[1]

    • Allow to warm to room temperature slowly.

  • Workup:

    • Quench with saturated aq. NH₄Cl and Na₂S₂O₃ (to remove excess Iodine).[1]

    • Extract with EtOAc. The product usually crystallizes upon concentration.

Phase 2: Sonogashira Coupling & Deprotection

Target: 4-Chloro-3-ethynyl-2-fluoro-aniline.

  • Coupling:

    • Suspend the 3-iodo intermediate in DMF/TEA (3:1 ratio).

    • Degas (sparge with Argon for 15 mins).

    • Add Pd(PPh₃)₂Cl₂ (3 mol%) and CuI (2 mol%) .

    • Add Trimethylsilylacetylene (TMSA, 1.5 equiv) .[1]

    • Heat to 50°C for 4-6 hours.

  • Global Deprotection (One-Pot):

    • The Boc group and TMS group can often be removed simultaneously using acidic conditions (TFA/DCM) or sequentially (K₂CO₃/MeOH for TMS, then HCl for Boc).[1]

    • Recommended: Treat the crude coupling product with 4M HCl in Dioxane . This removes the Boc and the TMS group (if reaction time is extended) or use TBAF followed by acid.[1]

  • Isolation:

    • Neutralize with NaHCO₃. Extract.

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Part 4: Process Visualization

The following workflow details the decision matrix and chemical flow for the recommended Route B.

SynthesisWorkflow SM SM: 4-Chloro-2-fluoroaniline Step1 1. Protection (Boc2O, THF) SM->Step1 Step2 2. Lithiation (DoM) (n-BuLi, -78C) Targeting C-3 Step1->Step2 Directing Group Installed Step3 3. Iodination (I2 quench) Step2->Step3 C-Li Species Step4 4. Sonogashira (Pd/Cu, TMS-Acetylene) Step3->Step4 3-Iodo Intermediate Step5 5. Deprotection (Acid Hydrolysis) Step4->Step5 Coupled Silane Final Product: 4-Chloro-3-ethynyl-2-fluoro-aniline Step5->Final Pure Target

Figure 2: Step-by-step process flow for the Directed Ortho Metalation (DoM) route.

References

  • Sigma-Aldrich. 4-Chloro-2-fluoroaniline Product Sheet. Available at:

  • Joshi, S. N., et al. (2011).[1][4][5] "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." Tetrahedron, 67(39), 7461-7469.[1][4] (Demonstrates the difficulty of regiocontrol in chloro-anilines). Available at: [1]

  • Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[1] (Foundational text on DoM logic).

  • PubChem. 4-Chloro-2-fluoroaniline Compound Summary. National Library of Medicine. Available at: [1]

  • Key Organics. 3-Bromo-4-chloro-2-fluoroaniline (CAS 1539469-93-6). (Commercially available intermediate validating the halogenated precursor route).[1] Available at: [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Chloro-3-ethynyl-2-fluoro-aniline

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-3-ethynyl-2-fluoro-aniline. As a potent c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 4-Chloro-3-ethynyl-2-fluoro-aniline. As a potent compound with significant hazard potential, adherence to these protocols is critical to ensure personnel safety and environmental protection. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a deep understanding of the risks and mitigation strategies.

Hazard Analysis: Understanding the Risks

4-Chloro-3-ethynyl-2-fluoro-aniline is a substituted aniline with multiple functional groups that contribute to its reactivity and toxicity. Aniline and its derivatives are known for their systemic toxicity, and the presence of halogen and ethynyl groups can further modify its chemical and toxicological properties.

GHS Classification:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[1]

  • Skin Sensitization: May cause an allergic skin reaction (Category 1).

  • Carcinogenicity: May cause cancer (Category 1B).

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (Category 1).

The primary routes of exposure are inhalation, skin contact, and ingestion. The carcinogenicity of this compound necessitates stringent handling procedures to minimize any potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory when handling 4-Chloro-3-ethynyl-2-fluoro-aniline. The following table outlines the minimum required PPE, with explanations for each selection.

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or Neoprene gloves are recommended for handling halogenated anilines.[2][3] Always inspect gloves for signs of degradation before use. Double gloving is advised for extended operations or when handling larger quantities to provide an additional barrier against potential contamination.[2]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes to protect against splashes and airborne particles. A face shield must be worn in conjunction with goggles, especially during procedures with a higher risk of splashing or when handling the solid to prevent dust exposure to the face.[2]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required to protect against spills.[2]
Respiratory Protection RespiratorAll handling of 4-Chloro-3-ethynyl-2-fluoro-aniline must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available or during a spill clean-up, a full-face respirator with organic vapor and particulate cartridges (P100) is necessary.[4]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[2][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 4-Chloro-3-ethynyl-2-fluoro-aniline is crucial for maintaining a safe laboratory environment.

Preparation
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[2] The face velocity should be adequate to capture any airborne contaminants.

  • Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2][6]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid organic compounds. This should include absorbent materials, waste bags, and the necessary PPE for clean-up.[2]

Handling
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Handle the solid compound exclusively within a chemical fume hood. Use spatulas and weighing paper to minimize the generation of dust.

  • Heating: If heating is required, use a heating mantle, water bath, or oil bath with precise temperature control. Avoid the use of open flames.[2]

  • Storage: Store 4-Chloro-3-ethynyl-2-fluoro-aniline in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage area should be secure and accessible only to authorized personnel.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.[2]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated exterior.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling 4-Chloro-3-ethynyl-2-fluoro-aniline.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Prep Risk Assessment & Fume Hood Check PPE Don Full PPE Prep->PPE Proceed if safe Handle Weighing & Dispensing PPE->Handle Enter Hood Reaction Perform Experiment Handle->Reaction Decon Decontaminate Work Area & Equipment Reaction->Decon Experiment Complete Waste Segregate & Label Waste Decon->Waste Doff Doff PPE & Wash Hands Waste->Doff

Sources

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